CC0651
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3S,4S)-5-[4-(3,5-dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)/t16-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCBTNCWNRCBGX-YTQUADARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)[C@@H]([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Allosteric Inhibition of Cdc34A by CC0651: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CC0651, a small molecule inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A. This compound represents a significant development in the targeting of the ubiquitin-proteasome system (UPS) for therapeutic intervention, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.
Core Mechanism: Allosteric Stabilization of a Transient E2-Ubiquitin Complex
This compound acts as an allosteric inhibitor of Cdc34A.[1][2][3] Unlike competitive inhibitors that target the active site, this compound binds to a cryptic pocket on the surface of Cdc34A, distant from the catalytic cysteine residue.[1][2][4] This binding event induces a subtle conformational change in the enzyme, which in turn has a profound impact on its interaction with ubiquitin (Ub).[1][4]
The core of this compound's inhibitory action lies in its ability to trap a normally weak and transient interaction between Cdc34A and the donor ubiquitin molecule.[4][5] In essence, this compound acts as a "molecular glue," stabilizing a non-covalent Cdc34A-ubiquitin complex.[4][5] This stabilization prevents the subsequent discharge of ubiquitin from the E2 enzyme to an acceptor lysine (B10760008) residue on a substrate protein, effectively halting the ubiquitination cascade.[1][2][3]
This mechanism is distinct from simply blocking the E1-E2 or E2-E3 enzyme interactions.[1][2] this compound does not significantly affect the formation of the Cdc34A-ubiquitin thioester intermediate itself but rather inhibits its resolution.[1][2]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data reported for the interaction of this compound with Cdc34A and its effect on the ubiquitination process.
| Parameter | Value | Assay | Notes |
| IC50 | 18 ± 1 μM | SCF-mediated ubiquitination of a β-Catenin substrate peptide | Measures the concentration of this compound required to inhibit 50% of the ubiquitination activity.[4] |
| EC50 (Cdc34A + Ub) | 19 μM | NMR Titration | Effective concentration to induce 50% of the maximal chemical shift perturbation in the presence of ubiquitin, indicating enhanced binding.[6] |
| EC50 (Cdc34A alone) | 267 μM | NMR Titration | Effective concentration to induce 50% of the maximal chemical shift perturbation in the absence of ubiquitin.[6] |
| EC50 (Binding) | 14 ± 2 μM | TR-FRET Assay | Effective concentration to induce 50% of the maximal binding signal between Cdc34A and ubiquitin.[4] |
| KD (Cdc34A-Ub) | Millimolar (in absence of this compound) | Various | The native interaction is very weak.[7] |
| KD (Cdc34A-Ub) | 14 μM (in presence of this compound) | PPI-CONA | Dissociation constant of the Cdc34A-ubiquitin interaction in the presence of this compound.[7] |
Signaling Pathway and Cellular Consequences
This compound's inhibition of Cdc34A has significant downstream effects on cellular processes, primarily through the stabilization of substrates targeted by the SCF (Skp1-Cul1-F-box) family of E3 ubiquitin ligases, for which Cdc34A is a major E2 enzyme.[8] A key substrate of the SCFSkp2 complex is the cyclin-dependent kinase inhibitor p27Kip1.[2][4] By inhibiting Cdc34A, this compound leads to the accumulation of p27, which in turn causes cell cycle arrest.[2][4][8] This ultimately inhibits the proliferation of cancer cell lines.[1][2][4]
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.lib.utexas.edu [search.lib.utexas.edu]
- 4. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Confocal Scanning Protein–Protein Interaction Assay (PPI-CONA) Reveals Exceptional Selectivity and Specificity of this compound, a Small Molecule Binding Enhancer of the Weak Interaction between the E2 Ubiquitin-Conjugating Enzyme CDC34A and Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ubiquitin proteasome system – Implications for cell cycle control and the targeted treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of CCG-1423: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-1423, a potent small-molecule inhibitor, has garnered significant attention for its therapeutic potential in oncology and fibrotic diseases. Its mechanism of action centers on the disruption of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a critical regulator of gene expression involved in cell motility, proliferation, and differentiation. While initially identified as an inhibitor of this pathway, subsequent research has revealed a more complex and multi-faceted interaction with several molecular targets. This guide provides an in-depth analysis of the identified and proposed molecular targets of CCG-1423, detailing the experimental evidence and methodologies used to elucidate its mechanism of action.
Primary Molecular Target: Pirin
Affinity-based proteomic studies have identified pirin , an iron-dependent nuclear protein and a co-transcription factor, as a primary molecular target of CCG-1423 and its analogs.[1] This interaction has been validated through multiple biophysical techniques, providing compelling evidence for a direct binding event.
Experimental Evidence for Pirin as a Target:
-
Affinity Isolation: CCG-1423 and its derivatives were immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. Mass spectrometry analysis of the captured proteins identified pirin as a high-confidence binding partner.[1]
-
Isothermal Titration Calorimetry (ITC): ITC experiments demonstrated a direct, low-micromolar binding affinity between CCG-1423 and purified pirin protein, confirming a physical interaction.[1]
-
X-ray Crystallography: Co-crystallization of a CCG-1423 analog, CCG-257081, with pirin has provided structural insights into the binding mode, further solidifying pirin as a direct target.[1]
-
Genetic Approaches: siRNA-mediated knockdown of pirin was shown to modulate MRTF-dependent luciferase reporter activity, phenocopying the effects of CCG-1423 treatment.[1]
Proposed Mechanism of Action via Pirin
The precise mechanism by which CCG-1423's interaction with pirin inhibits the MRTF/SRF pathway is still under investigation. One hypothesis is that compound binding to pirin disrupts its function as a transcriptional co-activator, potentially by altering its interaction with other components of the transcriptional machinery, such as the MRTF-A/SRF complex at the promoter of target genes like ACTA2.[1] It has been suggested that CCG-1423 may stabilize a particular oxidation state of the iron in pirin, thereby affecting its ability to bind to coactivators.[1]
Secondary and Context-Dependent Molecular Targets
While pirin is a validated direct target, a significant body of evidence also points to the interaction of CCG-1423 with other key proteins in the Rho signaling pathway, suggesting a multi-targeted mechanism of action.
Myocardin-Related Transcription Factor A (MRTF-A)
CCG-1423 has been shown to directly interact with MRTF-A, a key co-activator of SRF. This interaction prevents the nuclear translocation of MRTF-A, a critical step for its function.
Experimental Evidence for MRTF-A as a Target:
-
Pull-down Assays: Using CCG-1423 immobilized on Sepharose beads, researchers demonstrated the direct binding of CCG-1423 to MRTF-A.[2][3]
-
Inhibition of Nuclear Import: Treatment of cells with CCG-1423 inhibits the nuclear accumulation of MRTF-A, effectively sequestering it in the cytoplasm.[2][3][4] This is achieved by CCG-1423 binding to the N-terminal basic domain of MRTF-A, which functions as its nuclear localization signal (NLS), thereby blocking its interaction with importin α/β1.[2][5][6]
MICAL-2
Another proposed direct target of CCG-1423 is MICAL-2, an atypical intranuclear actin-regulatory protein that plays a role in SRF/MRTF-A-dependent gene transcription.[1] The interaction with MICAL-2 is thought to contribute to the inhibition of the MRTF/SRF pathway.
The Rho/MRTF/SRF Signaling Pathway: The Central Axis of CCG-1423 Action
The convergence of CCG-1423's interactions with pirin, MRTF-A, and potentially MICAL-2 leads to the functional inhibition of the Rho/MRTF/SRF signaling pathway. This pathway is a central regulator of actin dynamics and gene expression.
Caption: The Rho/MRTF/SRF signaling pathway and points of inhibition by CCG-1423.
Quantitative Data Summary
The inhibitory effects of CCG-1423 have been quantified in various cellular assays. The following tables summarize key quantitative data from the literature.
| Assay | Cell Line | Parameter | Value | Reference |
| Rho-pathway selective SRE-luciferase reporter | PC-3 | IC₅₀ | 1.5 µM | [7] |
| LPA-stimulated DNA synthesis | PC-3 | Inhibition | <1 µM | [8][9] |
| Cell Growth | RhoC-overexpressing melanoma (A375M2, SK-Mel-147) | Inhibition | Nanomolar range | [8][9] |
| Apoptosis | A375M2 vs. A375 | Selective stimulation | 3 µM | [7] |
| Invasion | PC-3 | Inhibition | 10 µM (71% inhibition) | [7] |
Detailed Experimental Protocols
Affinity Chromatography for Target Identification
This protocol outlines the general steps for identifying protein targets of a small molecule using affinity chromatography.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPEL proteins are the molecular targets for CCG-1423, an inhibitor of Rho signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 4. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 5. apexbt.com [apexbt.com]
- 6. rac-gtpase-fragment.com [rac-gtpase-fragment.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Inhibitor CC0651: A Technical Overview of its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery, mechanism of action, and initial characterization of CC0651, a novel allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme, Cdc34A. The content herein is compiled from seminal research publications and is intended to serve as a comprehensive resource for professionals in the fields of cancer biology, drug discovery, and ubiquitin-proteasome system (UPS) research.
Executive Summary
This compound is a first-in-class small molecule inhibitor that targets the human E2 enzyme Cdc34A.[1][2] Unlike conventional enzyme inhibitors that target the active site, this compound exhibits a unique allosteric mechanism. It binds to a cryptic pocket on the surface of Cdc34A, remote from the catalytic cysteine residue.[1][2] This binding event stabilizes a transient, low-affinity interaction between Cdc34A and ubiquitin, effectively trapping the enzyme-substrate complex and stalling the ubiquitin conjugation cascade.[1] The subsequent inhibition of ubiquitin discharge leads to the accumulation of key cell cycle regulatory proteins, such as the cyclin-dependent kinase (CDK) inhibitor p27, resulting in cell cycle arrest and the suppression of cancer cell proliferation.
Discovery and Rationale
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of numerous human diseases, including cancer. The E2 ubiquitin-conjugating enzymes play a pivotal role in this pathway, mediating the transfer of ubiquitin from E1 activating enzymes to the substrates of E3 ligases. Cdc34A, in conjunction with the SCF (Skp1-Cul1-F-box) family of E3 ligases, is responsible for the ubiquitination of a multitude of proteins that govern cell cycle progression. Its inhibition, therefore, presents a compelling therapeutic strategy. This compound was identified as a specific inhibitor of Cdc34A through a high-throughput screening campaign designed to identify modulators of the SCF-Cdc34A-mediated ubiquitination of p27.
Mechanism of Action: Allosteric Stabilization of a Weak Interaction
The inhibitory action of this compound is not through direct competition with substrates at the active site. Instead, it functions as a molecular "glue," enhancing the stability of the non-covalent complex between Cdc34A and a free ubiquitin molecule at the donor ubiquitin binding site. Crystallographic studies of the ternary this compound-Cdc34A-ubiquitin complex have revealed that the inhibitor nestles into a composite binding pocket formed at the interface of the E2 enzyme and ubiquitin. This stabilization of the donor ubiquitin prevents the catalytic transfer of the thioester-linked ubiquitin from the Cdc34A active site to an acceptor ubiquitin, thereby inhibiting polyubiquitin (B1169507) chain formation.
Signaling Pathway
The primary signaling pathway affected by this compound is the SCF-Cdc34A axis of the ubiquitin-proteasome system. By inhibiting Cdc34A, this compound prevents the ubiquitination and subsequent proteasomal degradation of key cell cycle regulators. A notable substrate that accumulates upon this compound treatment is the CDK inhibitor p27, a tumor suppressor that negatively regulates cell cycle progression.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its interaction with the ubiquitin-proteasome system components.
Table 1: Binding Affinities and Potency
| Parameter | Value | Method | Notes |
| This compound binding to Cdc34ACAT (EC50) | 267 µM | NMR Titration | In the absence of ubiquitin. |
| This compound binding to Cdc34ACAT (EC50) | 19 µM | NMR Titration | In the presence of ubiquitin, demonstrating cooperative binding. |
| Cdc34A-Ubiquitin Interaction (KD) | 12.2 ± 2.6 µM | PPI-CONA | Determined in the presence of 100 µM this compound. |
| p27 Degradation Inhibition (IC50) | 1.7 µM | In vitro ubiquitination assay | Demonstrates functional inhibition of the E3 ligase complex. |
Table 2: In Vitro and Cellular Activity
| Assay | Cell Line | Endpoint | Result |
| Cancer Cell Proliferation | Human Cancer Cell Lines | Inhibition of proliferation | This compound and its analogs are effective. |
| p27 Accumulation | Cultured Cells | Stabilization of p27 levels | Observed upon treatment with this compound. |
| Poly-ubiquitin Chain Formation | In vitro assay | Inhibition | This compound inhibits the formation of poly-ubiquitin chains. |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity
Objective: To determine the binding affinity of this compound to the catalytic domain of Cdc34A (Cdc34ACAT) in the presence and absence of ubiquitin.
Methodology:
-
15N-labeled Cdc34ACAT is prepared and purified.
-
A series of 1H,15N-HSQC spectra are acquired for 15N-Cdc34ACAT alone.
-
This compound is titrated into the 15N-Cdc34ACAT sample at increasing concentrations. 1H,15N-HSQC spectra are recorded at each concentration point.
-
Chemical shift perturbations of specific residues are monitored and plotted against the concentration of this compound.
-
The data is fitted to a suitable binding model to calculate the EC50 value.
-
The experiment is repeated in the presence of a saturating concentration of unlabeled ubiquitin to determine the binding affinity in the ternary complex.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the stabilization of the Cdc34A-ubiquitin interaction by this compound.
Methodology:
-
Fluorescently labeled Cdc34A and ubiquitin are used as FRET pairs.
-
The proteins are incubated in the presence of varying concentrations of this compound.
-
The TR-FRET signal is measured, which is proportional to the amount of Cdc34A-ubiquitin complex formed.
-
The data is plotted against the this compound concentration to determine the EC50 for complex stabilization.
In Vitro Ubiquitination Assay
Objective: To assess the inhibitory effect of this compound on the ubiquitination of a substrate, such as p27.
Methodology:
-
A reaction mixture is prepared containing E1 activating enzyme, Cdc34A (E2), SCFSkp2 (E3), ubiquitin, ATP, and the substrate p27.
-
This compound is added to the reaction at various concentrations.
-
The reaction is incubated to allow for ubiquitination to occur.
-
The reaction is stopped, and the products are resolved by SDS-PAGE.
-
The ubiquitination of p27 is detected by Western blotting using an anti-p27 antibody.
-
The intensity of the ubiquitinated p27 bands is quantified to determine the IC50 of this compound.
Experimental Workflow Diagram
Structure-Activity Relationship (SAR)
Initial SAR studies have been conducted on this compound to understand the key chemical features required for its activity. These studies, guided by the ternary crystal structure, have shown that substitutions on the biphenyl (B1667301) core can significantly impact both the inhibitory activity and the ability to stabilize the Cdc34A-ubiquitin interaction. For instance, the dichloro substitution pattern on one of the phenyl rings is crucial for activity, while alterations at other positions can either be tolerated or lead to a loss of potency.
Selectivity Profile
This compound has demonstrated a high degree of selectivity for Cdc34A. Studies have shown that it has no or weak effects on other E2 enzymes, including the closely related Cdc34B, as well as UBE2D2, UBE2L3, and UBC13/UEV1a. This selectivity is a critical attribute for a potential therapeutic agent, as it minimizes off-target effects.
Conclusion and Future Directions
This compound represents a landmark discovery in the field of ubiquitin-proteasome system research. Its novel allosteric mechanism of action, which involves the stabilization of a weak protein-protein interaction, has opened up new avenues for targeting enzymes that have been historically challenging to inhibit with traditional active-site-directed approaches. The detailed characterization of this compound provides a solid foundation for the further development of this and other molecules with similar mechanisms. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound analogs, as well as exploring their therapeutic potential in various cancer types and other diseases driven by dysregulation of the SCF-Cdc34A pathway.
References
The Role of CC0651 in Ubiquitin-Proteasome System Research: A Technical Guide
Executive Summary: The ubiquitin-proteasome system (UPS) is a critical regulatory network for protein degradation, and its dysregulation is implicated in numerous diseases, including cancer. The E2 ubiquitin-conjugating enzymes are central to this pathway, yet have historically been considered challenging drug targets. CC0651, a small molecule inhibitor of the E2 enzyme Cdc34A, has emerged as a pivotal chemical probe. It functions as a "molecular glue," a novel mechanism of action wherein it stabilizes the transient, low-affinity interaction between Cdc34A and ubiquitin.[1][2] This action traps the catalytic cycle, preventing the transfer of ubiquitin to substrates of the SCF (Skp1/Cul1/F-box) E3 ligase, leading to their accumulation and subsequent cellular effects, such as cell cycle arrest.[3][4] This guide provides an in-depth technical overview of this compound, its mechanism, the quantitative data defining its activity, key experimental protocols for its study, and its impact on drug discovery and UPS research.
The Ubiquitin-Proteasome System and the Role of Cdc34A
The ubiquitination of proteins is a precise, multi-step enzymatic cascade that targets them for degradation by the 26S proteasome or alters their function.[1] This process is mediated by three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1, forming a thioester bond.
-
E3 Ubiquitin Ligase: Recognizes a specific substrate and facilitates the transfer of ubiquitin from the E2 to the target protein.
The human genome encodes over 30 E2 enzymes, which play a crucial role in determining the type of ubiquitin linkage formed. Cdc34A (also known as UBE2R1) is a prominent E2 enzyme that primarily collaborates with the Cullin-RING Ligase (CRL) superfamily of E3s, particularly the SCF complexes. In this partnership, Cdc34A is responsible for building K48-linked polyubiquitin (B1169507) chains, the canonical signal for proteasomal degradation. A key substrate of the SCF-Cdc34A axis is the cyclin-dependent kinase inhibitor p27Kip1 , a critical regulator of the G1/S phase transition in the cell cycle.
This compound: Mechanism of Action as a Molecular Glue
This compound was identified as a selective, allosteric inhibitor of human Cdc34A. It does not bind to the catalytic active site but rather to a cryptic pocket distant from it. Its inhibitory mechanism is not through blocking protein-protein interactions, but by stabilizing them.
This compound functions as a molecular glue by trapping a weak, transient interaction between Cdc34A and the donor ubiquitin molecule. This creates a stable ternary complex (this compound-Cdc34A-ubiquitin), which freezes the catalytic cycle. While this compound does not prevent the formation of the Cdc34A~ubiquitin thioester intermediate, it interferes with the subsequent discharge of ubiquitin to a substrate lysine (B10760008) residue. Structural studies have revealed that this compound sits (B43327) in a composite pocket formed by residues from both Cdc34A and ubiquitin, effectively bridging the two proteins. This unique mechanism validates E2 enzymes as druggable targets and demonstrates the feasibility of inhibiting UPS components by stabilizing weak, non-covalent interactions.
Quantitative Analysis of this compound Activity
The biochemical activity of this compound has been defined through various assays, quantifying its ability to potentiate protein binding and inhibit enzymatic function.
| Parameter | Description | Value | Assay Method |
| EC50 | This compound binding to Cdc34ACAT alone | 267 μM | NMR Titration |
| EC50 | This compound binding to Cdc34ACAT in the presence of ubiquitin | 19 μM | NMR Titration |
| EC50 | This compound potentiation of Cdc34AFL binding to ubiquitin | 14 ± 2 μM | TR-FRET |
| Apparent KD | This compound-stabilized CDC34A-Ub interaction | 12.2 ± 2.6 μM | PPI-CONA |
| Parameter | Description | Value | Assay Method |
| IC50 | Inhibition of SCF-mediated β-Catenin peptide ubiquitination | 18 ± 1 μM | In Vitro Ubiquitination |
| IC50 | Inhibition of p27 degradation in cells | 1.7 μM | Cellular Assay |
| IC50 | Growth inhibition of Trypanosoma brucei | 21.38 μM | Cell Proliferation |
Key Experimental Protocols for Studying this compound
A variety of biophysical and biochemical techniques have been essential in elucidating the mechanism and activity of this compound.
Time-Resolved FRET (TR-FRET) for Binding Analysis
This assay is used to quantify the affinity of the stabilized Cdc34A-ubiquitin interaction in solution.
-
Protein Labeling: Recombinantly express and purify Cdc34A and ubiquitin. Label Cdc34A with a donor fluorophore (e.g., a terbium cryptate) and ubiquitin with an acceptor fluorophore (e.g., fluorescein).
-
Reaction Setup: In a microplate, serially dilute this compound. Add constant, low concentrations of labeled Cdc34A and labeled ubiquitin to each well.
-
Incubation: Incubate the plate at room temperature to allow the components to reach binding equilibrium.
-
Measurement: Use a plate reader to excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores over a time delay.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the this compound concentration and fit the data to a binding curve to determine the EC50 value.
In Vitro Ubiquitination Assay
This gel-based assay directly visualizes the inhibition of substrate polyubiquitination.
-
Reaction Assembly: Prepare a reaction mixture containing E1 activating enzyme, Cdc34A (E2), the E3 ligase complex (e.g., SCFSkp2), ubiquitin, ATP, and a substrate (e.g., a peptide from β-Catenin or the protein Sic1).
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane for Western blotting.
-
Detection: Probe the blot with antibodies against the substrate or ubiquitin to visualize the formation of polyubiquitin chains (which appear as a high-molecular-weight smear). Quantify the reduction in the smear to determine the IC50.
Cellular p27 Accumulation Assay
This assay confirms the activity of this compound in a cellular context.
-
Cell Culture: Plate cancer cell lines (e.g., human prostate or colorectal cancer cells) and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lysis: Harvest the cells and prepare whole-cell lysates.
-
Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blot: Perform SDS-PAGE and Western blotting using primary antibodies against p27 and a loading control (e.g., actin or tubulin).
-
Analysis: Visualize and quantify the p27 protein bands to demonstrate a dose-dependent accumulation in this compound-treated cells compared to controls.
Signaling Pathway Modulation by this compound
This compound directly impacts the cell cycle regulatory pathway controlled by the SCFSkp2 E3 ligase. Under normal conditions, SCFSkp2, in conjunction with Cdc34A, polyubiquitinates p27, targeting it for degradation. This degradation allows for the activation of Cdk2/Cyclin E complexes, which phosphorylate key substrates to drive the cell's transition from the G1 to the S phase.
By inhibiting Cdc34A's ability to transfer ubiquitin, this compound blocks p27 degradation. The resulting accumulation of p27 enhances its inhibitory effect on Cdk2/Cyclin E, leading to a halt in cell cycle progression at the G1/S checkpoint. This mechanism underlies the anti-proliferative effects of this compound observed in cancer cell lines.
References
- 1. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and optimization of molecular glue compounds that inhibit a noncovalent E2 enzyme–ubiquitin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Cdc34 Inhibitor CC0651: A Technical Guide to its Role in p27 Accumulation and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule CC0651, an allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme, Cdc34 (hCdc34). We delve into the molecular mechanism by which this compound stabilizes the cyclin-dependent kinase (CDK) inhibitor p27, leading to cell cycle arrest. This document details the core signaling pathways, presents quantitative data on this compound's efficacy, and provides meticulous experimental protocols for key assays used to elucidate its function. This guide is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development investigating the therapeutic potential of targeting the ubiquitin-proteasome system.
Introduction: Targeting the Ubiquitin-Proteasome System in Cancer
The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of numerous human cancers. The UPS orchestrates the degradation of a vast array of cellular proteins, including key regulators of the cell cycle. The enzymatic cascade of the UPS involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This system's specificity is primarily determined by the E3 ligases, which recognize specific substrates for ubiquitination and subsequent degradation by the 26S proteasome.
The SCF (Skp1-Cul1-F-box) complex is a major class of E3 ubiquitin ligases. In conjunction with the E2 enzyme Cdc34, the SCF complex containing the F-box protein Skp2 (SCFSkp2) targets the cyclin-dependent kinase inhibitor p27Kip1 (p27) for degradation. p27 is a critical tumor suppressor that negatively regulates cell cycle progression, primarily at the G1/S transition, by inhibiting the activity of cyclin E-CDK2 complexes.[1] In many cancers, p27 levels are significantly reduced, often due to an overactive SCFSkp2-Cdc34 pathway, which promotes uncontrolled cell proliferation. Consequently, inhibiting this pathway to restore p27 levels presents a promising therapeutic strategy.
This compound is a novel small molecule that has been identified as a selective, allosteric inhibitor of hCdc34.[2] This guide will explore the mechanism of action of this compound and its downstream effects on p27 accumulation and cell cycle control.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on hCdc34 through a unique allosteric mechanism.[3] Unlike competitive inhibitors that target the active site, this compound binds to a cryptic pocket on the surface of hCdc34, distant from the catalytic cysteine residue.
The binding of this compound induces a conformational change in hCdc34 that stabilizes a transient, low-affinity interaction between the E2 enzyme and ubiquitin.[3] This effectively traps the hCdc34~ubiquitin intermediate, preventing the efficient discharge of ubiquitin to the lysine (B10760008) residues of substrate proteins, such as p27. It is important to note that this compound does not interfere with the initial charging of hCdc34 with ubiquitin by the E1 enzyme, nor does it disrupt the interaction between hCdc34 and the E3 ligase.
By locking the hCdc34-ubiquitin complex in an inactive conformation, this compound effectively shuts down the ubiquitination activity of the SCFSkp2/Cdc34 machinery towards its substrates.
References
Investigating the ternary complex of CC0651, Cdc34A, and ubiquitin
An In-depth Technical Guide to the Ternary Complex of CC0651, Cdc34A, and Ubiquitin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the formation, mechanism, and experimental characterization of the ternary complex involving the small molecule inhibitor this compound, the E2 ubiquitin-conjugating enzyme Cdc34A, and ubiquitin. This complex represents a novel paradigm in enzyme inhibition, where a small molecule acts as a "molecular glue" to stabilize a transient protein-protein interaction, thereby arresting enzymatic function.
Introduction to the Ubiquitin-Proteasome System and the Role of Cdc34A
The ubiquitin-proteasome system (UPS) is a critical regulatory mechanism in all eukaryotic cells, governing the degradation of most short-lived proteins.[1] This process, known as ubiquitination, involves the covalent attachment of a small 76-amino-acid protein, ubiquitin, to target substrates.[2] This tagging marks proteins for degradation by the 26S proteasome, controlling a vast array of cellular functions including cell cycle progression, signal transduction, and DNA repair.[3][4]
The ubiquitination process is carried out by a sequential enzymatic cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond.[1][2]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[1][2]
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate and facilitates the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein.[1][2]
Cdc34A (also known as UBE2R1) is a prominent E2 enzyme that plays a crucial role in conjunction with the Cullin-RING Ligase (CRL) superfamily of E3 enzymes, the largest family of E3 ligases.[5][6][7] Together, Cdc34A and CRLs regulate the ubiquitination of hundreds of proteins, making them central players in cellular homeostasis and attractive targets for therapeutic intervention.[6]
This compound is a small molecule identified as a selective, allosteric inhibitor of human Cdc34A.[6][8] Unlike traditional inhibitors that target an enzyme's active site, this compound binds to a cryptic pocket distant from the catalytic cysteine.[6][9] Its unique mechanism of action involves the formation of a stable ternary complex with Cdc34A and ubiquitin, which is the core focus of this guide.[5][10]
The Ternary Complex: Mechanism of Formation and Inhibition
The inhibitory action of this compound is not achieved by direct occlusion of the Cdc34A active site but through a sophisticated "molecular glue" mechanism that traps a transient, low-affinity interaction.
Under normal physiological conditions, the E2 enzyme Cdc34A and the donor ubiquitin molecule engage in weak, transient interactions that are essential for positioning the ubiquitin for optimal catalytic transfer to a substrate.[5][10] this compound exploits this weak interaction.
The structure of the ternary complex, solved by X-ray crystallography, reveals that this compound inserts into a composite binding pocket formed at the interface of both Cdc34A and ubiquitin.[5][10][11] This binding stabilizes the otherwise fleeting Cdc34A-ubiquitin interaction, effectively locking the two proteins together in a non-productive conformation.[5][7]
The primary consequences of this stabilization are:
-
Inhibition of Ubiquitin Discharge: The stabilized complex interferes with the discharge of ubiquitin from the Cdc34A~ubiquitin thioester intermediate to an acceptor lysine on a substrate.[6][8][12]
-
Suppression of Thioester Hydrolysis: this compound also significantly slows the spontaneous hydrolysis of the labile Cdc34A~ubiquitin thioester bond.[5][10][13]
-
Unaffected Upstream and Partner Interactions: Notably, this compound does not prevent the formation of the Cdc34A~ubiquitin thioester by the E1 enzyme, nor does it overtly affect the interaction between Cdc34A and its E3 ligase partner (specifically, the Rbx1 RING domain subunit).[5][6]
This mechanism represents a powerful strategy for enzyme inhibition: stabilizing a native but weak protein-protein interaction to induce a state of enzymatic arrest.
Quantitative Data and Structural Insights
The study of the this compound-Cdc34A-ubiquitin complex has yielded significant quantitative data that underpin our understanding of its mechanism. Key findings are summarized in the tables below.
Table 1: Binding Affinities and Inhibition Constants
| Parameter | Value | Assay Method | Reference |
| EC₅₀ for Cdc34A-Ubiquitin Binding Potentiation by this compound | 14 ± 2 µM | TR-FRET | [5] |
| IC₅₀ for this compound Inhibition of SCF-mediated Ubiquitination | 18 ± 1 µM | In Vitro Ubiquitination Assay | [5] |
| IC₅₀ for this compound-induced p27 accumulation in cells | 1.7 µM | Cell-based Assay | [11] |
Table 2: X-ray Crystallography Data for the Ternary Complex
| PDB ID | 4MDK |
| Complex | This compound-Cdc34A-Ubiquitin |
| Resolution | 2.61 Å |
| R-Value Work | 0.204 |
| R-Value Free | 0.259 |
| Method | X-RAY DIFFRACTION |
| Reference | [10] |
Table 3: Structure-Activity Relationship (SAR) of Select this compound Analogs
| Analog Modification | Effect on Activity | Rationale from Ternary Structure | Reference |
| Substitution of both chlorine atoms with methyl groups | Well tolerated; similar inhibitory activity. | The similarly sized methyl groups fit well into the binding pocket. | [5] |
| Substitution of both chlorine atoms with smaller fluorine atoms | Detrimental to activity. | Smaller atoms may not provide sufficient contacts within the binding pocket. | [5] |
| Deletion of one chlorine and substitution of the other with a bulky benzyloxy group | Abolished activity. | The bulky group is predicted to sterically clash with ubiquitin, highlighting the importance of the composite pocket for the inhibitor's mechanism. | [5] |
Experimental Protocols
The characterization of this ternary complex relied on a combination of structural biology, biophysical, and biochemical techniques. Detailed methodologies for key experiments are outlined below.
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the ternary complex at atomic resolution.
-
Methodology:
-
Protein Expression and Purification: Human Cdc34A and ubiquitin were expressed in Escherichia coli and purified.
-
Complex Formation: The purified proteins were mixed with this compound to form the ternary complex.
-
Crystallization: The complex was crystallized using vapor diffusion methods.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals. The structure was solved using molecular replacement and refined to a resolution of 2.61 Å (PDB ID: 4MDK).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To monitor the this compound-induced interaction between Cdc34A and ubiquitin in solution.
-
Methodology:
-
Sample Preparation: Uniformly ¹⁵N-labeled ubiquitin was prepared. NMR samples contained ¹⁵N-ubiquitin, unlabeled Cdc34A (catalytic domain, CAT), and the small molecule this compound in a buffered solution (e.g., 30 mM HEPES, pH 7.3-7.5, 100 mM NaCl, 1 mM DTT).[5]
-
Data Acquisition: A series of two-dimensional ¹H, ¹⁵N-Heteronuclear Single Quantum Coherence (HSQC) spectra were acquired. The HSQC experiment yields a peak for each N-H bond in the protein, providing a residue-specific fingerprint.[14]
-
Titration and Analysis: Spectra were collected for ¹⁵N-ubiquitin alone, in the presence of Cdc34A, and in the presence of both Cdc34A and this compound. The appearance of chemical shift perturbations (CSPs) or changes in peak intensity for specific ubiquitin residues upon addition of Cdc34A and this compound indicated direct involvement of these residues in the stabilized interface.[5][15][16]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Objective: To quantify the potentiation of the Cdc34A-ubiquitin interaction by this compound.
-
Methodology:
-
Reagent Preparation: One of the binding partners (e.g., ubiquitin) is labeled with a donor fluorophore and the other (e.g., Cdc34A) with an acceptor. FRET assays can also be designed where one partner is tagged (e.g., His-tagged Cdc34A) and detected with a labeled antibody (e.g., Eu-labeled anti-His), while the other partner (e.g., ubiquitin) is directly labeled with an acceptor fluorophore.[17][18]
-
Assay Execution: The components are mixed in a microplate in the presence of varying concentrations of this compound.
-
Data Analysis: Upon binding, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal. The increase in the FRET signal is measured over a range of this compound concentrations to determine the effective concentration (EC₅₀) for interaction potentiation.[5]
-
In Vitro Ubiquitination Assay
-
Objective: To measure the inhibitory effect of this compound on the E3-ligase-mediated transfer of ubiquitin to a substrate.
-
Methodology:
-
Reaction Mixture: A typical reaction contains recombinant E1, Cdc34A (E2), an E3 ligase complex (e.g., SCF), a substrate (e.g., a β-Catenin peptide), ATP, and ubiquitin.[5][19] Reactions are performed with and without varying concentrations of this compound.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Quenching and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The products are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the substrate or ubiquitin to visualize the formation of ubiquitinated species.[19][20]
-
Quantification: The amount of ubiquitinated substrate is quantified to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.[5]
-
Visualizations of Pathways and Workflows
The Ubiquitination Cascade
Caption: The E1-E2-E3 enzymatic cascade for protein ubiquitination.
Mechanism of this compound Inhibition
Caption: this compound stabilizes the Cdc34A-Ub complex, blocking ubiquitin discharge.
Experimental Workflow for NMR Titration
Caption: Workflow for analyzing the ternary complex using NMR spectroscopy.
Conclusion and Implications for Drug Development
The investigation of the this compound-Cdc34A-ubiquitin ternary complex provides a landmark case study in modern drug discovery. It demonstrates conclusively that E2 ubiquitin-conjugating enzymes are a viable class of drug targets.[6]
The mechanism of this compound is particularly significant. Rather than competing for an active site, it functions as a molecular glue, stabilizing a weak and transient protein-protein interaction to inhibit enzymatic activity.[5][10] This allosteric approach offers a promising path for developing highly selective inhibitors, as cryptic pockets and protein-protein interfaces are often less conserved than catalytic sites.
The findings suggest that stabilizing other weak interactions within the UPS could be a broadly applicable strategy for selectively inhibiting different components of this complex system.[5] This opens new avenues for the development of novel therapeutics targeting cancers and other diseases where the ubiquitin-proteasome system is dysregulated.[21][22] The detailed structural and biochemical data available for the this compound ternary complex will continue to serve as an invaluable blueprint for the rational design of next-generation molecular glues.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are the effects of ubiquitination on protein degradation? [synapse.patsnap.com]
- 4. Ubiquitin - Wikipedia [en.wikipedia.org]
- 5. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Confocal Scanning Protein–Protein Interaction Assay (PPI-CONA) Reveals Exceptional Selectivity and Specificity of this compound, a Small Molecule Binding Enhancer of the Weak Interaction between the E2 Ubiquitin-Conjugating Enzyme CDC34A and Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. rcsb.org [rcsb.org]
- 11. Function, mechanism and drug discovery of ubiquitin and ubiquitin-like modification with multiomics profiling for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 15. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 16. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 20. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Targeting CDC34 E2 ubiquitin conjugating enzyme for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for the Specificity of CC0651 Towards the Ubiquitin-Conjugating Enzyme Cdc34A
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a detailed examination of the structural and molecular principles governing the selective inhibition of the human E2 ubiquitin-conjugating enzyme Cdc34A by the small molecule CC0651. By functioning as a "molecular glue," this compound allosterically modulates the interaction between Cdc34A and ubiquitin, presenting a novel mechanism for targeting enzymes within the Ubiquitin-Proteasome System (UPS). This guide synthesizes crystallographic, biophysical, and biochemical data to offer a comprehensive resource for professionals in oncology, cell biology, and medicinal chemistry.
Introduction: Targeting the E2 Enzyme Cdc34A
The Ubiquitin-Proteasome System is a critical regulator of cellular proteostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. E2 ubiquitin-conjugating enzymes operate at a pivotal point in the ubiquitination cascade, transferring ubiquitin from an E1 activating enzyme to a substrate targeted by an E3 ligase. Cdc34A (also known as UBE2R1) is an E2 enzyme that plays a crucial role in cell cycle progression by partnering with the SCF (Skp1-Cul1-F-box) family of E3 ligases to ubiquitinate and target for degradation key cell cycle regulators, such as the CDK inhibitor p27Kip1.[1][2]
This compound was identified as a selective, allosteric inhibitor of Cdc34A.[1][2] Unlike conventional inhibitors that target an enzyme's active site, this compound binds to a cryptic pocket distant from the catalytic cysteine.[1][3] Its mechanism of action and the structural features that dictate its profound specificity for Cdc34A over its close isoform, Cdc34B (UBE2R2), are the central subjects of this guide.
Mechanism of Action: A Molecular Glue
The inhibitory action of this compound is not achieved by direct occlusion of the active site but through the stabilization of a transient, low-affinity protein-protein interaction. This compound acts as a molecular bridge, trapping a weak, non-covalent interaction between Cdc34A and a donor ubiquitin molecule.[3] This stabilization forms a stable ternary complex (Cdc34A-CC0651-Ubiquitin), which impedes the catalytic cycle and prevents the discharge of ubiquitin to substrates.[1][3]
This cooperative binding is a key feature of its mechanism. While this compound binds weakly to Cdc34A in isolation, its affinity is dramatically enhanced in the presence of ubiquitin, and vice versa.[3][4] This ternary complex formation effectively sequesters Cdc34A, inhibiting its function.
The Structural Basis of Ternary Complex Formation
Crystallographic studies of the Cdc34A-CC0651-Ubiquitin ternary complex (PDB: 4MDK) reveal that this compound binds a composite pocket formed at the interface of Cdc34A and ubiquitin.[5][6] This binding site is distinct from the catalytic cysteine active site.
Key Interactions within the Composite Pocket:
-
This compound Core: The biphenyl (B1667301) ring system of this compound is central to its function. It establishes crucial van der Waals contacts with the backbone of Glycine 47 (Gly47), Lysine 48 (Lys48), and Glutamine 49 (Gln49) on ubiquitin.[3] It also makes hydrophobic contact with the side chain of ubiquitin's Lys48.[3]
-
Cdc34A Interface: The primary interaction surface on Cdc34A involves a groove formed by residues Threonine 122 (Thr122), Leucine 125 (Leu125), Serine 126 (Ser126), Isoleucine 128 (Ile128), and Serine 129 (Ser129).[3]
-
Ubiquitin Interface: This Cdc34A groove accommodates a ridge on the surface of ubiquitin, which is formed by Leucine 8 (Leu8), Isoleucine 44 (Ile44), and Valine 70 (Val70).[3]
-
Charge Complementarity: Mutagenesis studies have highlighted a critical electrostatic interaction between Glutamate 133 (Glu133) on Cdc34A and Arginine 42 (Arg42) on ubiquitin. Reversing the charge on Cdc34A (Glu133Arg mutant) renders the enzyme insensitive to this compound, but this sensitivity can be restored by a compensatory charge-reversal mutant of ubiquitin (Arg42Glu), confirming the importance of this interaction for the stabilized complex.
The Structural Basis for Specificity: Cdc34A vs. Cdc34B
This compound exhibits remarkable specificity for Cdc34A, with its close homolog Cdc34B (78% sequence identity) being insensitive to the compound.[3] This selectivity is crucial for its potential as a targeted therapeutic agent. While the exact structural comparison is not fully detailed in the primary literature, the basis for this specificity can be inferred from the intricate and highly specific nature of the composite binding pocket that this compound stabilizes.
The specificity arises because this compound does not simply bind to Cdc34A; it binds to and stabilizes a specific conformational interface between Cdc34A and ubiquitin. Any subtle variations in the amino acid sequence of Cdc34B at this interface—particularly in the groove region (residues 122-129) or at key electrostatic sites like Glu133—would likely disrupt the precise geometry required for the stable ternary complex to form. These changes would alter the shape and chemical nature of the composite pocket, preventing this compound from effectively acting as a molecular glue for the Cdc34B-ubiquitin interaction. Therefore, the specificity is not merely a function of the inhibitor binding to the E2 enzyme, but its ability to recognize and lock in a unique protein-protein interface specific to Cdc34A.
Quantitative Analysis of this compound-Mediated Interactions
Biophysical and biochemical assays have quantified the effects of this compound on the Cdc34A-ubiquitin interaction and its enzymatic activity.
Table 1: Binding Affinities and Inhibitory Concentrations of this compound
| Assay Type | Condition | Parameter | Value | Reference |
|---|---|---|---|---|
| NMR Titration | This compound binding to Cdc34A (catalytic domain) | EC₅₀ | 267 µM | [3][4] |
| NMR Titration | This compound binding to Cdc34A in presence of Ubiquitin | EC₅₀ | 19 µM | [3][4] |
| TR-FRET | This compound potentiating Cdc34A (full length)-Ubiquitin binding | EC₅₀ | 14 ± 2 µM | [3] |
| SCF Ubiquitination | Inhibition of β-Catenin substrate ubiquitination | IC₅₀ | 18 ± 1 µM |[3] |
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs Data from in vitro ubiquitination assays demonstrate how chemical modifications to this compound impact its inhibitory function, validating the ternary complex model.
| Analog | Modification from this compound | Relative Inhibitory Activity | Rationale based on Ternary Structure | Reference |
| This compound | 3',5'-dichloro | ++++ | Optimal fit in composite pocket | [3] |
| Analog 2 | 3',5'-dimethyl | ++++ | Methyl groups are well-tolerated, similar size to chlorine | [3] |
| Analog 3 | 3',5'-difluoro | + | Smaller fluorine atoms lead to loss of key contacts | [3] |
| Analog 4 | 3'-methyl, 4'-methyl | +/- | Methyl at the para position creates steric clash | [3] |
| Analog 5 | 3',4',5'-trimethoxy | - | Bulky O-methyl groups abolish activity | [3] |
| Analog 6 | 3'-benzyloxy, 5'-chloro | - | Bulky benzyloxy group sterically clashes with ubiquitin | [3] |
Key Experimental Methodologies
The elucidation of this compound's mechanism relied on a combination of structural biology, biophysical, and biochemical techniques.
X-Ray Crystallography
This technique was used to solve the three-dimensional structure of the ternary Cdc34A-CC0651-Ubiquitin complex.
-
Protocol:
-
Complex Formation: A protein solution containing 1.2 mM this compound, 900 µM Cdc34A (catalytic domain), and 900 µM ubiquitin was prepared.
-
Crystallization: The complex was crystallized using the hanging drop vapor diffusion method by mixing 1 µL of the protein solution with 1 µL of a well solution containing 28% PEG3350 and 0.1 M HEPES pH 7.0 at 20°C.
-
Cryoprotection & Data Collection: Crystals were soaked in a cryoprotectant solution (well solution supplemented with 20% glycerol). Diffraction data were collected at 100°K on a synchrotron beamline.
-
Structure Solution: The structure was solved by molecular replacement using existing structures of Cdc34A (PDB 2OB4) and ubiquitin (PDB 1FXT) as search models.[3]
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET)
TR-FRET was used to measure the proximity and affinity of fluorescently labeled Cdc34A and ubiquitin in solution, providing quantitative data on the stabilizing effect of this compound.
-
Protocol:
-
Protein Labeling: Cdc34A and ubiquitin are labeled with a FRET donor-acceptor pair (e.g., Terbium chelate on His-tagged Cdc34A and a fluorescent dye on ubiquitin).
-
Assay Setup: Labeled proteins are incubated at dilute concentrations in a microplate in the presence of varying concentrations of this compound.
-
Measurement: The donor fluorophore is excited with a pulse of light. The energy transfer to the acceptor is measured via the acceptor's emission, which occurs only when the two proteins are in close proximity.
-
Data Analysis: The TR-FRET signal is plotted against the this compound concentration to determine the EC₅₀ for the induced interaction.
-
In Vitro Ubiquitination Assay
This biochemical assay directly measures the enzymatic activity of the SCF-Cdc34A complex and its inhibition by this compound.
-
Protocol:
-
Reaction Setup: E1 enzyme, Cdc34A, and the SCFCdc4 E3 ligase are pre-incubated with varying concentrations of this compound for 15 minutes at 20°C in a reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM ATP, 50 µM DTT).
-
Initiation: The reaction is initiated by adding ubiquitin and a substrate (e.g., a Sic1 or β-Catenin peptide).
-
Quenching: The reaction is allowed to proceed for a set time and then stopped by adding SDS-PAGE loading buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE and visualized by Western blotting or autoradiography to detect the formation of polyubiquitinated substrate. The intensity of the product bands is quantified to determine the IC₅₀ of this compound.
-
Conclusion
The specificity of this compound for Cdc34A is a direct consequence of its unique mechanism of action. It does not target a conventional, pre-formed binding pocket on the E2 enzyme itself. Instead, its inhibitory power and specificity are derived from its ability to recognize and stabilize a transient, conformationally distinct interface that is unique to the interaction between Cdc34A and ubiquitin. The formation of this ternary complex exploits a composite binding surface to which this compound acts as a molecular glue. Minor variations in the amino acid sequence of the isoform Cdc34B at this critical interface are sufficient to prevent effective stabilization, thus conferring the remarkable selectivity observed. This allosteric, interaction-stabilizing mechanism represents a sophisticated and powerful strategy for developing selective inhibitors against challenging targets within the ubiquitin-proteasome system.
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Molecular Basis for Lysine Specificity in the Yeast Ubiquitin-Conjugating Enzyme Cdc34 - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Modulator CC0651: A Technical Guide to its Impact on Cullin-RING Ligase (CRL) Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cullin-RING ligases (CRLs) represent the largest family of E3 ubiquitin ligases, playing a pivotal role in orchestrating protein degradation through the ubiquitin-proteasome system (UPS). Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. This technical guide provides an in-depth analysis of CC0651, a small molecule that modulates CRL activity through a novel, allosteric mechanism. By targeting the E2 ubiquitin-conjugating enzyme Cdc34A, this compound acts as a molecular glue, stabilizing a transient protein-protein interface and ultimately inhibiting substrate ubiquitination. We will dissect its mechanism of action, present quantitative data on its activity, detail key experimental protocols for its study, and provide visual workflows and pathway diagrams to elucidate its complex interactions.
Introduction to Cullin-RING Ligases (CRLs)
Cullin-RING ligases are multisubunit E3 ubiquitin ligase complexes essential for cellular homeostasis.[1][2][3] They are responsible for marking a vast array of substrate proteins for proteasomal degradation, thereby regulating critical cellular processes such as cell cycle progression, DNA replication, and signal transduction.[4][5] The core CRL architecture consists of a cullin scaffold protein, a RING-box protein (like Rbx1 or Rbx2) that recruits an E2 ubiquitin-conjugating enzyme, and a substrate receptor module that confers specificity.[1][2] The activity of CRLs is tightly regulated, most notably by neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold, which induces a conformational change that activates the ligase.[6][7][8] Given their central role, inhibiting CRL activity has emerged as a promising strategy in drug discovery, particularly in oncology.[1][6]
This compound: Mechanism of Allosteric Inhibition
This compound is a selective, cell-permeable small molecule that inhibits the function of specific CRL complexes. Unlike direct active-site inhibitors, this compound employs a sophisticated allosteric mechanism centered on the E2 ubiquitin-conjugating enzyme Cdc34A (also known as UBE2R1), a key E2 partner for many SCF (SKP1-CUL1-F-box) type CRLs.[2][4][5][6]
The core mechanism of this compound involves the following key steps:
-
Binding to a Cryptic Pocket: this compound binds to a previously unknown cryptic, allosteric pocket on the surface of Cdc34A, distant from the enzyme's catalytic cysteine active site.[1][4]
-
Stabilization of a Weak Interaction: The primary inhibitory action stems from its ability to stabilize the normally weak and transient, non-covalent interaction between Cdc34A and the donor ubiquitin molecule it is about to transfer.[2][6][9]
-
Formation of a Ternary Complex: this compound acts as a "molecular glue," inducing and trapping a stable ternary complex composed of Cdc34A, ubiquitin, and itself (this compound-Cdc34A-Ubiquitin).[6][10] The inhibitor nestles into a composite pocket formed by residues from both Cdc34A and ubiquitin.[6]
-
Inhibition of Ubiquitin Discharge: By locking Cdc34A and ubiquitin in this stable, non-productive conformation, this compound prevents the discharge of ubiquitin from the E2 enzyme to the substrate lysine, which is bound by the E3 ligase.[2][4][5] This effectively halts the ubiquitination cascade.
Importantly, this compound does not interfere with the initial charging of Cdc34A with ubiquitin by the E1 activating enzyme, nor does it significantly disrupt the interaction between Cdc34A and the CRL's RING subunit, Rbx1.[4][5][6] Its action is precisely targeted to the final ubiquitin transfer step.
Figure 1: Mechanism of this compound action on the CRL pathway.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various biochemical and biophysical assays. The data highlights a key feature of its mechanism: a cooperative binding effect where its affinity for Cdc34A is dramatically increased in the presence of ubiquitin.
| Assay Type | Target/Complex | Substrate | Parameter | Value (μM) | Reference |
| Inhibition Assays | |||||
| In Vitro Ubiquitination | SCFCdc4-Cdc34A | Sic1 | IC50 | Varies by analog | [6] |
| In Vitro Ubiquitination | SCF-Cdc34A | β-Catenin peptide | IC50 | 18 ± 1 | [6][11] |
| Binding Assays | |||||
| NMR Titration | Cdc34ACAT | - | EC50 | 267 | [6][11] |
| NMR Titration | Cdc34ACAT + Ubiquitin | - | EC50 | 19 | [6][11] |
| TR-FRET | Cdc34AFL + Ubiquitin | - | EC50 | 14 ± 2 | [6][11] |
Table 1: Quantitative analysis of this compound activity. CAT: Catalytic domain; FL: Full length.
Cellular Impact and Selectivity
By inhibiting Cdc34A, this compound leads to the functional inhibition of CRLs that depend on this E2 enzyme. This results in the stabilization and accumulation of key CRL substrates. A well-documented example is the cyclin-dependent kinase (CDK) inhibitor p27Kip1, a substrate of the SCFSkp2 ligase, whose accumulation leads to cell cycle arrest.[4][5][6] Consequently, this compound and its analogs have been shown to inhibit the proliferation of various human cancer cell lines.[4][5][6]
A critical feature of this compound is its high selectivity. It specifically targets Cdc34A (UBE2R1). It shows no activity towards its closest isoform, Cdc34B (UBE2R2), or a panel of other E2 enzymes, demonstrating exceptional target specificity within a large and highly homologous protein family.[6][10][12]
Detailed Experimental Protocols
Verifying the mechanism and potency of a molecule like this compound requires a suite of specialized assays. Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay reconstitutes the enzymatic cascade to measure the inhibition of substrate ubiquitination.
Objective: To determine the IC50 of this compound by measuring its effect on the poly-ubiquitination of a specific CRL substrate.
Materials:
-
Human E1 (UBE1) enzyme
-
Human E2 enzyme (Cdc34A)
-
Reconstituted E3 ligase complex (e.g., SCFCdc4 or SCFβ-TrCP)
-
Substrate (e.g., Sic1 or a β-Catenin phosphopeptide)
-
Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound serially diluted in DMSO
-
SDS-PAGE gels, transfer apparatus, and immunoblotting reagents
-
Primary antibody against the substrate or ubiquitin; secondary HRP-conjugated antibody
Procedure:
-
Prepare a master mix containing E1, E3, substrate, ubiquitin, and ATP in assay buffer.
-
Aliquot the master mix into reaction tubes.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the tubes.
-
Initiate the reaction by adding the E2 enzyme, Cdc34A.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Quench the reaction by adding SDS-PAGE loading buffer and heating at 95°C.
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody specific to the substrate to visualize the characteristic high-molecular-weight ladder indicative of poly-ubiquitination.
-
Quantify the band intensities using densitometry. The disappearance of the ubiquitinated substrate ladder with increasing inhibitor concentration is measured.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
This biophysical assay is used to quantify the induced binding between Cdc34A and ubiquitin.
Objective: To determine the EC50 of this compound for potentiating the Cdc34A-ubiquitin interaction.
Materials:
-
Fluorescently labeled Cdc34A (e.g., with Terbium cryptate, the donor)
-
Fluorescently labeled Ubiquitin (e.g., with d2 or Cy5, the acceptor)
-
TR-FRET Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound serially diluted in DMSO
-
Low-volume 384-well assay plates
-
A plate reader capable of TR-FRET measurements
Procedure:
-
Add a fixed, low concentration of labeled Cdc34A and labeled ubiquitin to the wells of the assay plate.
-
Add serial dilutions of this compound or DMSO control to the wells.
-
Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the interaction to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader. The reader excites the donor fluorophore and measures emission from both the donor and the acceptor after a time delay.
-
Calculate the TR-FRET ratio (e.g., Acceptor Emission / Donor Emission). An increase in this ratio indicates that this compound is bringing the donor and acceptor fluorophores into close proximity by stabilizing the protein-protein interaction.
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Figure 2: Experimental workflow for the TR-FRET binding assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment.
Objective: To verify that this compound directly binds to and stabilizes Cdc34A in intact cells.
Materials:
-
Cultured human cells (e.g., a cancer cell line like MM1.S or Jurkat).[13]
-
Cell culture medium and reagents.
-
This compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler with a temperature gradient function.
-
Centrifuge capable of high speed.
-
Western blot apparatus and reagents as described in section 5.1.
-
Primary antibody against Cdc34A.
Procedure:
-
Treatment: Treat cultured cells with a saturating concentration of this compound or DMSO vehicle for 1-2 hours at 37°C.[14]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[14]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen) or by adding lysis buffer.[14]
-
Clarification: Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation at high speed (e.g., >20,000 x g).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Cdc34A at each temperature point by Western blot.
-
Data Interpretation: Plot the percentage of soluble Cdc34A remaining (relative to the unheated control) against the temperature for both the this compound-treated and DMSO-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates that the compound has bound to Cdc34A and increased its thermal stability, confirming target engagement.
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay.
Conclusion
This compound represents a paradigm-shifting approach to inhibiting Cullin-RING ligase activity. By allosterically modulating the E2 enzyme Cdc34A, it acts as a molecular glue to stabilize a transient E2-ubiquitin complex, thereby preventing the crucial ubiquitin transfer step. This mechanism offers high selectivity and provides a powerful chemical tool for probing CRL biology. The quantitative data and detailed protocols presented in this guide serve as a comprehensive resource for researchers aiming to study, utilize, or develop novel modulators of the ubiquitin-proteasome system.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Cullin-RING Ubiquitin Ligase Regulatory Circuits: a Quarter Century Beyond the F-box Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust cullin-RING ligase function is established by a multiplicity of poly-ubiquitylation pathways | eLife [elifesciences.org]
- 4. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based profiling of cullin-RING ligase networks by conformation-specific probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Confocal Scanning Protein–Protein Interaction Assay (PPI-CONA) Reveals Exceptional Selectivity and Specificity of this compound, a Small Molecule Binding Enhancer of the Weak Interaction between the E2 Ubiquitin-Conjugating Enzyme CDC34A and Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Early Studies of CC0651 in Human Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early foundational studies on CC0651, a novel small molecule inhibitor, and its effects on human cancer cell lines. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core concepts through signaling pathway and workflow diagrams.
Core Concept: Allosteric Inhibition of a Ubiquitin-Conjugating (E2) Enzyme
Early research identified this compound as a selective, allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme (hCdc34).[1] Unlike traditional inhibitors that target the active site of an enzyme, this compound inserts into a cryptic binding pocket on hCdc34, distant from the catalytic cysteine residue.[1] This binding event does not prevent hCdc34 from interacting with ubiquitin-activating (E1) or ubiquitin ligase (E3) enzymes. Instead, it uniquely functions by stabilizing a weak, transient interaction between hCdc34 and ubiquitin.[2] This effectively traps the hCdc34-ubiquitin complex, interfering with the discharge of ubiquitin to the lysine (B10760008) residues of target substrates.[1]
The primary downstream effect of hCdc34 inhibition by this compound is the prevention of degradation of substrates targeted by the SCF(Skp2) E3 ligase complex. A key substrate is the cyclin-dependent kinase (CDK) inhibitor p27(Kip1).[1] The subsequent accumulation of p27(Kip1) leads to cell cycle arrest and a potent inhibition of proliferation in human cancer cell lines.[1][3]
Quantitative Data Summary
This compound demonstrated inhibitory activity in both biochemical and cell-based assays. The following table summarizes the key quantitative metrics from early studies.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | p27(Kip1) Ubiquitination | IC50 | 1.72 µM | [4][5][6][7] |
| Biochemical Assay | SCF Ubiquitination | IC50 | 18 ± 1 µM | [2][7] |
| Cell Proliferation Assay | PC-3 (Prostate Cancer) | IC50 | 20 µM | [3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the ubiquitination pathway of the tumor suppressor p27(Kip1) and the mechanism of inhibition by this compound.
Caption: Mechanism of this compound action on the p27(Kip1) ubiquitination pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used in the early evaluation of this compound.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed human cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Western Blotting for p27(Kip1) Accumulation
This technique is used to detect and quantify the levels of specific proteins, in this case, p27(Kip1).
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4x SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (e.g., 12%) and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to p27(Kip1) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like α-tubulin or GAPDH to ensure equal protein loading.
Standard Experimental Workflow
The diagram below outlines a typical workflow for assessing the cellular effects of this compound.
Caption: A standard workflow for evaluating this compound in cancer cell lines.
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1319207-44-7 | E2 enzyme inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. This compound | Cdc34 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for CC0651 Treatment in Prostate and Colorectal Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CC0651 is a cell-permeable, allosteric inhibitor of the human Cdc34 (cell division cycle 34) ubiquitin-conjugating enzyme (E2).[1] By binding to a cryptic pocket on Cdc34, this compound interferes with the transfer of ubiquitin to substrate proteins, a critical step in the ubiquitin-proteasome pathway.[1] This inhibitory action leads to the stabilization and accumulation of key cell cycle regulatory proteins, most notably the cyclin-dependent kinase inhibitor p27(Kip1).[1] The accumulation of p27 results in cell cycle arrest and the induction of apoptosis, thereby inhibiting the proliferation of cancer cells.[1][2][3] These characteristics make this compound a promising compound for investigation in cancer therapy, particularly for malignancies such as prostate and colorectal cancers where dysregulation of the cell cycle is a common hallmark.[4][5][6]
This document provides detailed application notes and experimental protocols for the treatment of prostate and colorectal cancer cell lines with this compound.
Data Presentation
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Assay Description | Relevance |
| IC50 | 1.7 µM | Inhibition of p27(Kip1) ubiquitination by hCdc34 | Demonstrates direct biochemical potency on a key target. |
| IC50 | 18 ± 1 µM | Inhibition of SCF ubiquitination with a β-Catenin substrate peptide | Relevant to colorectal cancer where β-catenin signaling is often dysregulated.[7] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound in cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is for determining the effect of this compound on the viability of adherent prostate (e.g., LNCaP, PC-3) and colorectal (e.g., HCT116, SW480) cancer cell lines.
Materials:
-
Prostate or colorectal cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[8]
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510-570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Sulforhodamine B (SRB) assay workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in prostate and colorectal cancer cells treated with this compound using flow cytometry.
Materials:
-
Prostate or colorectal cancer cell lines
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with an effective concentration of this compound (determined from viability assays, e.g., 2x IC50) and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[10]
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Apoptosis assay workflow.
Western Blotting for p27(Kip1) Expression
This protocol is for detecting the accumulation of p27(Kip1) protein in prostate and colorectal cancer cells following treatment with this compound.
Materials:
-
Prostate or colorectal cancer cell lines
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p27(Kip1)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with an effective concentration of this compound and a vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p27(Kip1) antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.[11]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Caption: Western blotting workflow.
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p27 inhibits CDK6/CCND1 complex formation resulting in cell cycle arrest and inhibition of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple functions of p27 in cell cycle, apoptosis, epigenetic modification and transcriptional regulation for the control of cell growth: A double-edged sword protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of p27 in prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased proteasome-dependent degradation of the cyclin-dependent kinase inhibitor p27 in aggressive colorectal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p27 cell‐cycle inhibitor is inversely correlated with lymph node metastases in right‐sided colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols for Time-Resolved Forster Resonance Energy Transfer (TR-FRET) Assay with CC0651
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC0651 is a small molecule inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A.[1] Unlike traditional inhibitors that target enzymatic active sites, this compound functions as a "molecular glue," stabilizing the otherwise weak, transient interaction between Cdc34A and ubiquitin (Ub).[1] This stabilization prevents the discharge of ubiquitin to substrate proteins, thereby inhibiting the downstream processes of the ubiquitin-proteasome system (UPS). A key cellular pathway regulated by Cdc34A is the G1/S phase transition of the cell cycle, primarily through the ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitor Sic1 (in yeast) and its mammalian counterparts.[2][3][4][5][6]
Time-Resolved Forster Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay technology ideal for studying molecular interactions in a high-throughput format.[7] This application note provides a detailed protocol for a TR-FRET assay to quantify the this compound-mediated stabilization of the Cdc34A-ubiquitin interaction.
Principle of the TR-FRET Assay
This assay measures the proximity of fluorescently labeled Cdc34A and ubiquitin. A long-lifetime lanthanide donor fluorophore (e.g., Terbium, Tb³⁺) is conjugated to one protein (e.g., Cdc34A), and a suitable acceptor fluorophore (e.g., fluorescein) is conjugated to the other (e.g., ubiquitin). When the two proteins are not in close proximity, excitation of the donor results in its characteristic long-lifetime fluorescence emission. However, in the presence of a molecular glue like this compound, Cdc34A and ubiquitin are brought together, allowing for Forster Resonance Energy Transfer (FRET) to occur from the excited donor to the acceptor. The acceptor then emits light at its characteristic wavelength. The TR-FRET signal is a ratiometric measurement of the acceptor emission to the donor emission, which minimizes well-to-well variability and interference from fluorescent compounds.[7][8]
Signaling Pathway: SCF-Cdc34A Mediated Substrate Ubiquitination
The following diagram illustrates the role of Cdc34A in the ubiquitin-proteasome pathway, leading to the degradation of the cell cycle inhibitor Sic1. This compound intervenes by stabilizing the Cdc34A-ubiquitin complex, thereby inhibiting the transfer of ubiquitin to the substrate.
Caption: SCF-Cdc34A ubiquitination pathway and inhibition by this compound.
Experimental Protocol
This protocol is a representative method synthesized from published TR-FRET assays for ubiquitination and molecular glues.[7][8][9] Researchers should optimize concentrations and incubation times for their specific experimental conditions.
Materials and Reagents
-
Proteins:
-
Human recombinant Cdc34A (full-length)
-
Human recombinant Ubiquitin
-
-
Fluorescent Labels:
-
Terbium (Tb³⁺) chelate-NHS ester (Donor)
-
Fluorescein-NHS ester (Acceptor)
-
-
Compound:
-
This compound
-
-
Assay Buffer:
-
50 mM HEPES, pH 7.5
-
100 mM NaCl
-
1 mM TCEP
-
0.05% Tween-20
-
-
Plates:
-
White, low-volume, 384-well non-binding assay plates
-
-
Instrumentation:
-
TR-FRET compatible microplate reader
-
Procedure
1. Fluorescent Labeling of Proteins:
-
Label Cdc34A with the Terbium chelate-NHS ester (donor) and ubiquitin with the fluorescein-NHS ester (acceptor) according to the manufacturer's instructions.
-
Remove unconjugated fluorophores by dialysis or size-exclusion chromatography.
-
Determine the final protein concentration and degree of labeling.
2. Assay Workflow Diagram:
Caption: Experimental workflow for the this compound TR-FRET assay.
3. Assay Protocol:
-
Prepare serial dilutions of this compound in assay buffer. A typical starting concentration for a dose-response curve would be 100 µM. Include a DMSO-only control.
-
Dispense a small volume (e.g., 4 µL) of the this compound dilutions or DMSO into the wells of a 384-well plate.
-
Prepare a 2X mixture of Tb-Cdc34A and Fluorescein-Ub in assay buffer. The final concentrations in the well should be optimized, but a starting point could be in the low nanomolar range (e.g., 10-50 nM for each).
-
Add an equal volume (e.g., 4 µL) of the protein mixture to each well.
-
Cover the plate and incubate at room temperature for 30 minutes to 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible microplate reader with the following settings (these may need to be optimized for the specific instrument):
-
Excitation: ~340 nm
-
Donor Emission: ~490 nm (for Terbium)
-
Acceptor Emission: ~520 nm (for Fluorescein)
-
Delay Time: 50-100 µs
-
Integration Time: 100-400 µs
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
Ratio = (Acceptor Emission at 520 nm / Donor Emission at 490 nm) * 10,000
-
-
Data Normalization:
-
Normalize the data to the positive control (e.g., a high concentration of this compound) and the negative control (DMSO).
-
% Activity = [(Ratio_sample - Ratio_DMSO) / (Ratio_max_this compound - Ratio_DMSO)] * 100
-
-
Dose-Response Curve:
-
Plot the % Activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound TR-FRET assay.
Table 1: Compound Activity
| Compound | EC₅₀ (µM) | Reference |
| This compound | 14 ± 2 | [10] |
| BDC22455743 (Hit 1) | 31 µM | [7] |
| Optimized Compound 2ab | 4 µM | [7] |
Table 2: Assay Performance Metrics
| Parameter | Value | Reference |
| Z'-factor | 0.78 | [7] |
| Signal-to-Background (S/B) Ratio | >5 (Typical for similar assays) | [8] |
Conclusion
The TR-FRET assay is a powerful tool for characterizing molecular glues like this compound that stabilize protein-protein interactions. The protocol described herein provides a robust and high-throughput method for quantifying the potentiation of the Cdc34A-ubiquitin interaction by this compound and for screening for novel modulators of this important therapeutic target. The high Z'-factor indicates that this assay is well-suited for high-throughput screening campaigns.[7]
References
- 1. SIC1 is ubiquitinated in vitro by a pathway that requires CDC4, CDC34, and cyclin/CDK activities. | CiNii Research [cir.nii.ac.jp]
- 2. SIC1 is ubiquitinated in vitro by a pathway that requires CDC4, CDC34, and cyclin/CDK activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc34 C-terminal tail phosphorylation regulates Skp1/cullin/F-box (SCF)-mediated ubiquitination and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIC1 is ubiquitinated in vitro by a pathway that requires CDC4, CDC34, and cyclin/CDK activities [authors.library.caltech.edu]
- 5. molbiolcell.org [molbiolcell.org]
- 6. SCF complex - Wikipedia [en.wikipedia.org]
- 7. Identification and optimization of molecular glue compounds that inhibit a noncovalent E2 enzyme–ubiquitin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Structure/function implications in a dynamic complex of the intrinsically disordered Sic1 with the Cdc4 subunit of an SCF ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot protocol to detect p27 accumulation after CC0651 treatment
Monitoring p27 kip1 Accumulation Upon CC0651 Treatment Using Western Blot
Introduction
The protein p27Kip1 is a critical member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, which acts as a crucial regulator of the cell cycle, particularly at the G1/S transition.[1][2] Its cellular levels are tightly controlled, primarily through the ubiquitin-proteasome system. The SCF-Skp2 E3 ubiquitin ligase complex targets p27 for ubiquitination and subsequent degradation by the proteasome, a process that is essential for cells to progress from G1 to S phase.[1][3] The E2 ubiquitin-conjugating enzyme, Cdc34, plays a vital role in this pathway by mediating the transfer of ubiquitin.
This compound is a small molecule identified as a selective, allosteric inhibitor of the human E2 enzyme hCdc34.[4][5] Its mechanism of action involves binding to a cryptic pocket on the Cdc34 surface, which stabilizes the weak interaction between Cdc34 and ubiquitin.[6] This action effectively traps the ubiquitin on the E2 enzyme, interfering with its discharge to substrate lysine (B10760008) residues and thereby inhibiting the ubiquitination of downstream targets like p27.[4][6] As a result, p27 is not degraded, leading to its accumulation in the cell and subsequent cell cycle arrest.[3][4][5] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the accumulation of p27 in cancer cell lines following treatment with this compound, serving as a robust method to evaluate the compound's biological activity.
Signaling Pathway of this compound-Induced p27 Accumulation
The diagram below illustrates the mechanism by which this compound inhibits p27 degradation. This compound targets the E2 enzyme Cdc34, preventing the ubiquitination of p27 by the SCF/Skp2 E3 ligase complex, which leads to the accumulation of p27 and cell cycle inhibition.
References
- 1. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocare.net [biocare.net]
- 3. Function, mechanism and drug discovery of ubiquitin and ubiquitin-like modification with multiomics profiling for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
Application of CC0651 in Studying the G1-S Phase Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from the G1 to the S phase of the cell cycle is a critical and tightly regulated process, ensuring the fidelity of DNA replication. Dysregulation of this transition is a hallmark of cancer. A key player in this process is the ubiquitin-proteasome system (UPS), which controls the levels of crucial cell cycle regulators. The small molecule CC0651 is a selective inhibitor of the E2 ubiquitin-conjugating enzyme Cdc34A, offering a powerful tool to dissect the molecular events governing the G1-S checkpoint. This document provides detailed application notes and protocols for utilizing this compound in cell cycle research.
This compound allosterically inhibits human Cdc34A by binding to a cryptic pocket distant from the active site.[1] This binding stabilizes a weak, non-covalent interaction between Cdc34A and ubiquitin, effectively trapping the E2-ubiquitin complex and preventing the transfer of ubiquitin to substrates.[2][3] A primary target of the SCF(Skp2)/Cdc34A E3 ubiquitin ligase complex is the cyclin-dependent kinase inhibitor (CKI) p27Kip1.[4][5] By inhibiting the ubiquitination and subsequent proteasomal degradation of p27Kip1, this compound treatment leads to the accumulation of this inhibitor.[1][5] Elevated p27Kip1 levels result in the inhibition of Cyclin E/Cdk2 and Cyclin A/Cdk2 kinase activities, which are essential for entry into S phase, thereby causing cell cycle arrest at the G1-S transition.[5]
Signaling Pathway and Experimental Workflow
The mechanism of this compound-induced G1-S arrest is depicted in the following signaling pathway. The general experimental workflow for investigating the effects of this compound is also outlined.
Caption: Signaling pathway of this compound-induced G1-S arrest.
Caption: General experimental workflow for studying this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and effects of this compound.
| Parameter | Value | Assay Condition | Reference |
| EC50 for Cdc34ACAT binding | 267 µM | In the absence of ubiquitin | [6] |
| EC50 for Cdc34ACAT binding | 19 µM | In the presence of ubiquitin | [6] |
| IC50 for poly-ubiquitin chain formation | Varies by analog | In vitro ubiquitination assay | [7] |
Note: Specific IC50 values for cell proliferation are dependent on the cell line and duration of treatment and should be determined empirically.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to G1-S arrest, for example, those with wild-type Rb and functional p27Kip1.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C. Further dilute in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: When cells reach the desired confluency (typically 50-70%), replace the medium with fresh medium containing the appropriate concentration of this compound or vehicle control.
Cell Synchronization at the G1/S Boundary (Double Thymidine Block)
This protocol is used to enrich a population of cells at the G1/S transition, allowing for a more focused analysis of the effects of this compound on S phase entry.
-
Seeding: Plate cells at a low density to avoid contact inhibition during the synchronization process.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells at the beginning of S phase.
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete culture medium. Incubate for 9-10 hours.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. At this point, the majority of cells will be arrested at the G1/S boundary.
-
Release and Treatment: Release the cells from the second block as described in step 3. At the time of release, add medium containing this compound or vehicle control. Harvest cells at various time points post-release (e.g., 0, 2, 4, 6, 8 hours) for downstream analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing any floating cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet once with PBS. Resuspend the pellet in 500 µl of propidium (B1200493) iodide (PI) staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to detect changes in the protein levels of key cell cycle regulators.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p27Kip1, Cyclin D1, Cyclin E, Cdk2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Ubiquitination Assay
This assay directly assesses the inhibitory effect of this compound on the ubiquitination of a substrate by the SCF(Skp2)/Cdc34A complex.
-
Reaction Components:
-
E1 ubiquitin-activating enzyme
-
Cdc34A (E2)
-
SCF(Skp2) E3 ligase complex (recombinant or immunoprecipitated)
-
Recombinant p27Kip1 (substrate)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound or vehicle control (DMSO)
-
-
Reaction Setup: Combine the E1, Cdc34A, SCF(Skp2), ubiquitin, and p27Kip1 in the ubiquitination buffer. Add this compound or DMSO.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture at 30°C or 37°C for a specified time (e.g., 30-90 minutes).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Analyze the reaction products by SDS-PAGE and western blotting using an anti-p27Kip1 antibody to visualize the ubiquitinated forms of p27Kip1, which will appear as a ladder of higher molecular weight bands.
Conclusion
This compound serves as a valuable chemical probe for investigating the intricate regulation of the G1-S phase transition. Its specific mechanism of action allows for the targeted disruption of the SCF(Skp2)/Cdc34A-mediated degradation of p27Kip1, providing a robust system to study the consequences of p27Kip1 accumulation and the subsequent cell cycle arrest. The protocols outlined in this document provide a comprehensive framework for researchers to effectively utilize this compound in their studies of cell cycle control and for the exploration of novel anti-cancer therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. p27 Kip1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Probing Cdc34A Function in Cancer with CC0651
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is a hallmark of many cancers. The E2 ubiquitin-conjugating enzyme, Cdc34A (Cell division cycle 34A), in conjunction with the SCF (Skp1-Cul1-F-box) E3 ligase complex, plays a pivotal role in this system by targeting numerous proteins for proteasomal degradation, including the cyclin-dependent kinase inhibitor p27Kip1 (p27).[1][2] Elevated levels of Cdc34A have been observed in a variety of human cancers, including non-small cell lung cancer (NSCLC), breast cancer, and hepatocellular carcinoma, making it an attractive target for therapeutic intervention.[3]
CC0651 is a potent and specific small molecule inhibitor of Cdc34A.[4] It functions as an allosteric inhibitor, binding to a cryptic pocket on Cdc34A and stabilizing its interaction with ubiquitin.[1] This action interferes with the discharge of ubiquitin to substrate proteins, leading to the accumulation of Cdc34A substrates, most notably the tumor suppressor p27. The subsequent increase in p27 levels leads to cell cycle arrest and an inhibition of cancer cell proliferation. These application notes provide a comprehensive guide to utilizing this compound as a chemical probe to investigate the function of Cdc34A in specific cancer types.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 18 ± 1 µM | In vitro β-Catenin ubiquitination assay | |
| EC50 | 14 ± 2 µM | TR-FRET assay for Cdc34A-ubiquitin binding |
Mandatory Visualizations
Caption: this compound allosterically inhibits Cdc34A, preventing p27 ubiquitination and degradation.
Caption: Workflow for investigating this compound's effects on cancer cells.
Experimental Protocols
Protocol 1: Determination of this compound IC50 by MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of p27 Accumulation
This protocol describes the detection of p27 protein accumulation in cancer cells following treatment with this compound by western blotting.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against p27
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the predetermined IC50 concentration and a vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p27 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Co-Immunoprecipitation of Cdc34A and Ubiquitin
This protocol is for demonstrating the this compound-mediated stabilization of the Cdc34A-ubiquitin interaction in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors
-
Primary antibody against Cdc34A for immunoprecipitation
-
Primary antibody against Ubiquitin for western blotting
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli buffer)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with this compound and a vehicle control for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.
-
Collect the lysate and centrifuge to clear the lysate as described in Protocol 2.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Cdc34A antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and western blotting as described in Protocol 2.
-
Probe the membrane with an anti-ubiquitin antibody to detect co-immunoprecipitated ubiquitin.
-
As a control, probe a separate blot with an anti-Cdc34A antibody to confirm the immunoprecipitation of Cdc34A.
-
Conclusion
This compound serves as a valuable tool for elucidating the role of Cdc34A in various cancer contexts. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of Cdc34A inhibition on cancer cell viability, the accumulation of key substrates like p27, and the direct interaction between Cdc34A and ubiquitin. These studies will contribute to a deeper understanding of the therapeutic potential of targeting the ubiquitin-proteasome system in oncology.
References
Application Notes and Protocols: CC0651 in Combination with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC0651 is a novel small molecule inhibitor that targets the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cell cycle control that is often dysregulated in cancer.[1][2] Specifically, this compound is an allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A.[3][4] By binding to a cryptic pocket on Cdc34A, this compound stabilizes a weak interaction between Cdc34A and ubiquitin.[1] This action interferes with the discharge of ubiquitin to acceptor lysine (B10760008) residues on substrate proteins, without affecting the interactions of Cdc34A with E1 or E3 enzymes. The inhibition of Cdc34A leads to the accumulation of downstream targets, most notably the cyclin-dependent kinase inhibitor p27Kip1, resulting in cell cycle arrest and inhibition of cancer cell proliferation. Given its mechanism of action, this compound presents a promising candidate for combination therapies to enhance anti-cancer efficacy and overcome resistance.
Mechanism of Action of this compound
This compound's unique mechanism involves the stabilization of the Cdc34A-ubiquitin complex, effectively trapping it in an inactive state. This allosteric inhibition prevents the transfer of ubiquitin to substrates of the SCF (Skp1-Cul1-F-box) E3 ligase complex, for which Cdc34A is a key E2 enzyme. The accumulation of SCF substrates, such as p27Kip1, leads to G1 cell cycle arrest. This targeted approach offers a distinct advantage over broader proteasome inhibition, potentially leading to a more favorable therapeutic window.
Quantitative Data for this compound
The following table summarizes the reported in vitro efficacy of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p27Kip1 ubiquitination) | 1.72 µM | In vitro assay | |
| IC50 (SCF ubiquitination) | 18 ± 1 µM | In vitro assay with β-Catenin substrate | |
| EC50 (Cdc34A-Ubiquitin binding with this compound) | 14 ± 2 µM | TR-FRET assay | |
| EC50 (this compound binding to Cdc34A alone) | 267 µM | NMR titration | |
| EC50 (this compound binding to Cdc34A in presence of Ubiquitin) | 19 µM | NMR titration |
Rationale for Combination Therapies
Combining this compound with other anti-cancer agents can enhance therapeutic efficacy through synergistic or additive effects. Potential combination strategies include:
-
Chemotherapeutic Agents: Many chemotherapies induce DNA damage and rely on a functional cell cycle for their cytotoxic effects. By arresting cells in G1 with this compound, it may be possible to sensitize them to chemotherapeutic drugs that are more effective in other phases of the cell cycle or that target DNA repair mechanisms.
-
Targeted Therapies: Combining this compound with inhibitors of key oncogenic signaling pathways, such as the MAPK or PI3K/mTOR pathways, could provide a dual-pronged attack on cancer cell proliferation and survival. For instance, combining a MEK inhibitor like trametinib (B1684009) with this compound could simultaneously block proliferative signaling and induce cell cycle arrest. Similarly, in EGFR-mutated cancers, combining this compound with an EGFR inhibitor like osimertinib (B560133) could offer a more comprehensive blockade of oncogenic signaling.
-
Immuno-oncology Agents: The UPS plays a role in regulating immune responses. Modulating this pathway with this compound could potentially enhance the efficacy of immune checkpoint inhibitors by altering the tumor microenvironment or increasing the immunogenicity of cancer cells.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in combination with other anti-cancer agents.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the cytotoxic effects of this compound in combination with another anti-cancer drug on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Combination anti-cancer drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treat the cells with this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
For MTT assay, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. For MTS assay, add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Synergy can be assessed using software such as CompuSyn, which is based on the Chou-Talalay method.
Protocol 2: Western Blot Analysis
This protocol is for assessing the effect of this compound combinations on the expression of key signaling molecules and markers of apoptosis.
Materials:
-
Treated cell lysates from combination studies
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-cleaved PARP, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound, the combination drug, or both, in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 3: In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 106 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Administer treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound represents a promising targeted therapy that modulates the ubiquitin-proteasome system. While preclinical data for this compound as a single agent are encouraging, its full potential may be realized in combination with other anti-cancer agents. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the synergistic potential of this compound-based combination therapies, with the ultimate goal of developing more effective treatments for cancer.
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of CC0651 Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of analogs of CC0651, a selective allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A. This compound acts by stabilizing a transient, low-affinity interaction between Cdc34A and ubiquitin, thereby trapping them in an inactive ternary complex.[1][2] This unique mechanism of action prevents the discharge of ubiquitin to substrate proteins, leading to the accumulation of key cell cycle regulators like p27Kip1 and subsequent inhibition of cancer cell proliferation.[3][4] This document outlines detailed protocols for the synthesis of this compound analogs, methodologies for key biological assays to evaluate their activity, and a summary of SAR data to guide future drug discovery efforts targeting the ubiquitin-proteasome system (UPS).
Introduction
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. The E2 ubiquitin-conjugating enzyme Cdc34A, in conjunction with the Cullin-RING E3 ligases (CRLs), plays a pivotal role in the ubiquitination of a multitude of proteins, making it an attractive therapeutic target.[3][4] this compound was identified as a small molecule that selectively inhibits Cdc34A through an allosteric mechanism.[3] Structural studies have revealed that this compound binds to a cryptic pocket on Cdc34A, which is distinct from the active site.[3] This binding event promotes a conformational change that enhances the interaction between Cdc34A and ubiquitin, effectively locking them in a non-productive complex.[1]
This document serves as a practical guide for researchers interested in exploring the chemical space around this compound to develop more potent and selective inhibitors of Cdc34A.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the context of the SCF (Skp1-Cul1-F-box) E3 ligase-mediated ubiquitination pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CC0651 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Cdc34A inhibitor, CC0651, with a focus on optimizing its concentration to minimize cytotoxic effects while maintaining experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific, allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme, Cdc34A.[1] It functions by binding to a cryptic pocket on the surface of Cdc34A, which stabilizes a weak interaction between Cdc34A and ubiquitin.[1] This trapping of the Cdc34A-ubiquitin complex impedes the catalytic transfer of ubiquitin to substrate proteins, leading to the inhibition of the ubiquitination process. A key consequence of this inhibition is the stabilization and accumulation of the cyclin-dependent kinase (CDK) inhibitor p27, which plays a crucial role in cell cycle regulation. The accumulation of p27 leads to the inhibition of cancer cell proliferation.[1][2][3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: For a new experimental setup, it is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. A broad starting range, for instance, from 10 nM to 100 µM, can help in identifying the effective concentration range for your assay while also establishing the cytotoxicity threshold.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO.[5] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[5] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][6]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is described as a specific inhibitor of Cdc34A, it is a good practice in drug development research to consider potential off-target effects.[1][7] High concentrations of any small molecule inhibitor can lead to non-specific binding and subsequent cellular responses.[8] To mitigate this, it is crucial to use the lowest effective concentration of this compound as determined by your dose-response experiments and to include appropriate controls in your experimental design. Investigating the effects of this compound on a panel of cell lines and potentially performing proteomics or transcriptomics analyses can help to identify any unintended cellular effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed after this compound treatment. | - Concentration is too high: The concentration of this compound may be exceeding the cytotoxic threshold for the specific cell line. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.[6] - Prolonged exposure: Continuous exposure to the inhibitor might be detrimental to the cells. | - Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity and select a concentration well below this value for your experiments. - Ensure the final DMSO concentration is typically at or below 0.1%.[5][6] Always include a vehicle-only control (media with the same final DMSO concentration). - Optimize the incubation time. A shorter exposure may be sufficient to observe the desired effect. |
| Inconsistent or unexpected experimental results. | - Compound precipitation: this compound may be precipitating out of the cell culture medium, leading to a lower effective concentration. - Cell health and density: Variations in cell health, passage number, or seeding density can affect the cellular response to the inhibitor. | - Visually inspect the culture wells for any precipitate. Prepare fresh dilutions of this compound for each experiment. Consider a stepwise dilution of the DMSO stock into the medium with gentle mixing.[5] - Maintain a consistent cell culture practice. Use cells within a similar passage number range and ensure a consistent seeding density for all experiments. |
| Lack of expected biological effect (e.g., no change in p27 levels). | - Concentration is too low: The concentration of this compound may be insufficient to effectively inhibit Cdc34A in your cell line. - Cell line resistance: The specific cell line may have intrinsic resistance mechanisms or a lower dependence on the Cdc34A pathway. | - Perform a dose-response experiment to determine the effective concentration range for inhibiting Cdc34A activity (e.g., by measuring p27 accumulation via Western blot). - Consider using a different cell line that is known to be sensitive to the inhibition of the SCF-Cdc34 pathway. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 for inhibition of p27Kip1 ubiquitination | 1.7 µM | In vitro ubiquitination assay | Not explicitly cited, but referenced in product descriptions. |
| IC50 for inhibition of SCF ubiquitination | 18 ± 1 μM | Quantitative SCF ubiquitination assay with a β-Catenin substrate peptide | [3] |
| EC50 for binding to Cdc34A (in the presence of ubiquitin) | 19 µM | NMR titration | [3] |
| EC50 for potentiating Cdc34A binding to ubiquitin | 14 ± 2 μM | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using an MTT Cytotoxicity Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for further experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare a range of working concentrations (e.g., from 200 µM to 20 nM). Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5%, and is consistent across all treatment groups.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include triplicate wells for a vehicle control (medium with the same final DMSO concentration as the treated wells) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for another 2-4 hours at 37°C, or overnight, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound.
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resources.biomol.com [resources.biomol.com]
Troubleshooting low efficacy of CC0651 in cell culture
This guide provides troubleshooting solutions and frequently asked questions for researchers using the Cdc34A inhibitor, CC0651. The information is designed to help address common issues, particularly low efficacy, encountered during in-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A (also known as UBE2R1).[1][2] It does not bind to the catalytic active site. Instead, this compound inserts into a cryptic pocket on the Cdc34A surface.[1] This action stabilizes a normally weak, transient interaction between Cdc34A and ubiquitin, trapping them in a ternary complex.[3][4] By stabilizing this complex, this compound impedes the catalytic transfer of ubiquitin to substrate proteins, effectively inhibiting the downstream ubiquitination process.[1][3]
Caption: Signaling pathway inhibited by this compound.
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: By inhibiting the Cdc34A-SCF E3 ligase pathway, this compound prevents the degradation of key cellular proteins. The most well-documented substrate is the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[1][2][5] Inhibition of p27 ubiquitination leads to its accumulation in the cell.[6] Elevated levels of p27 result in cell cycle arrest, primarily at the G1 phase, which in turn inhibits the proliferation of cancer cells.[1][2]
Q3: I am observing low or no efficacy with this compound in my cell culture. What are the common causes and how can I troubleshoot this?
A3: Low efficacy is a noted characteristic of this compound, which has been described as having modest in vitro potency and poor efficacy in cells.[2][7] Several factors can contribute to this observation. Below is a systematic guide to help you troubleshoot the issue.
Caption: Systematic workflow for troubleshooting low this compound efficacy.
In-Depth Troubleshooting Guide
1. Compound Handling and Stability
-
Q: How should I prepare and store my this compound stock solution?
-
A: this compound is a small molecule that should be dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. Store this stock at -20°C or -80°C. Like many small molecules, its stability in aqueous cell culture media can be limited.[8] It is recommended to prepare fresh dilutions from the frozen stock for each experiment and avoid repeated freeze-thaw cycles.
-
-
Q: Could my cell culture media components be inactivating the compound?
-
A: While direct interactions with this compound are not documented, media components can affect the stability and solubility of small molecules.[9][10] High serum concentrations, for instance, can lead to protein binding that reduces the effective concentration of the compound. If you suspect media inactivation, consider reducing the serum percentage during treatment (if possible for your cells) or testing the compound's effect in a serum-free medium for a short duration.
-
2. Experimental Design
-
Q: What is the recommended concentration range for this compound?
-
A: The effective concentration of this compound can vary significantly depending on the cell line and the assay. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model. Start with a broad range, for example, from 1 µM to 50 µM.
-
-
Q: How long should I treat my cells with this compound?
-
A: The effects of this compound are not instantaneous. Accumulation of proteins like p27 requires time for the inhibitor to act and for new protein synthesis to outpace residual degradation. A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended to identify the optimal treatment duration for observing downstream effects like p27 accumulation and cell cycle arrest.
-
| Parameter | Reported Value | Assay Type | Reference |
| IC₅₀ | 18 ± 1 µM | In vitro SCF ubiquitination assay | [3] |
| EC₅₀ | 14 ± 2 µM | TR-FRET assay for Cdc34A-ubiquitin binding | [3] |
| EC₅₀ | 19 µM | NMR titration (Cdc34A binding with ubiquitin) | [3] |
| IC₅₀ | 1.7 µM | p27 accumulation in cells | [6] |
| Table 1: Reported In Vitro and In-Cell Activity of this compound. |
3. Cell Line Suitability
-
Q: How do I know if my cell line is a suitable model for this compound studies?
-
A: The efficacy of this compound is dependent on the cellular machinery it targets.
-
Target Expression: Your cells must express Cdc34A. You should also confirm the expression of key SCF E3 ligase components, such as Cul1 and Skp2, as they are required for the degradation of p27.
-
Substrate Presence: The primary substrate, p27, must be expressed in your cell line. If p27 levels are already very high or very low at baseline, observing a change upon treatment may be difficult.
-
Pathway Dependency: Cell lines that are highly dependent on the ubiquitin-proteasome system for degrading tumor suppressors like p27 are more likely to be sensitive to this compound.[5]
-
-
-
Q: Could my cells have developed resistance to this compound?
-
A: While specific resistance mechanisms to this compound are not well-documented, mutations in the ubiquitin-Cdc34A interface can impair sensitivity to the inhibitor.[3][7] Additionally, cells can develop resistance by upregulating alternative pathways for protein degradation or by altering drug efflux.
-
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Ubiquitin Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function, mechanism and drug discovery of ubiquitin and ubiquitin-like modification with multiomics profiling for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. researchgate.net [researchgate.net]
- 10. Providing Stability In Vivo, In Vitro, and In Culture | The Scientist [the-scientist.com]
CC0651 solubility and stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of CC0651 in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not extensively published, its structure suggests it is a hydrophobic compound, likely exhibiting poor solubility in aqueous solutions. For initial solubilization, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental buffers. It is crucial to keep the final DMSO concentration in your assay low (typically below 0.5%) to avoid solvent-induced artifacts.
Q2: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer (e.g., PBS). What can I do?
This common issue, known as "precipitation upon dilution," occurs when a compound highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower. Here are several troubleshooting steps:
-
Decrease the final concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[1]
-
Use a co-solvent or surfactant: Including a small amount of a biocompatible co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) or a surfactant (e.g., Tween-20) in your final buffer can help increase the solubility of this compound. However, you must first validate that these additives do not interfere with your experimental assay.
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with a range of pH values for your buffer may help improve solubility.
Q3: How should I store solutions of this compound?
For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C. Aqueous solutions of this compound are likely to be less stable and should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action for this compound?
This compound is an allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme (E2).[2][3] It functions by binding to a cryptic pocket on Cdc34A, which is distant from the catalytic site.[2] This binding stabilizes a weak, transient interaction between Cdc34A and ubiquitin, trapping them in a complex.[4] This action inhibits the discharge of ubiquitin from the E2 enzyme to a substrate, thereby disrupting the ubiquitination process.
Experimental Protocols & Troubleshooting
Solubility Assessment
The following are templates for recording your experimental findings on the solubility of this compound.
Table 1: Kinetic Solubility of this compound in Various Buffers
| Buffer System (pH) | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations (e.g., Precipitation) |
| PBS (7.4) | 25 | ||
| Tris-HCl (7.5) | 25 | ||
| HEPES (7.3) | 25 | ||
| Acetate (5.0) | 25 |
Table 2: Thermodynamic Solubility of this compound in Various Buffers
| Buffer System (pH) | Temperature (°C) | Equilibration Time (hours) | Solubility (µg/mL) |
| PBS (7.4) | 25 | 24 | |
| PBS (7.4) | 37 | 24 | |
| Tris-HCl (7.5) | 25 | 24 | |
| HEPES (7.3) | 25 | 24 |
This protocol is used for rapid assessment of solubility, often in a high-throughput format.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Buffer Solutions: Prepare the desired aqueous buffers (e.g., PBS, pH 7.4).
-
Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer.
-
Incubation: Mix thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).
-
Precipitation Detection: Measure light scattering using a nephelometer to detect undissolved particles. Alternatively, visually inspect for precipitation.
-
Quantification (Optional): To determine the concentration of the dissolved compound, filter the solution to remove any precipitate and analyze the filtrate using a validated HPLC-UV or LC-MS/MS method.
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired buffer. The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium has been reached.
-
Equilibration: Seal the vials and agitate them on a shaker at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the liquid phase.
-
Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method.
Troubleshooting Guide: Solubility Experiments
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon dilution into aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility. The rapid change in solvent polarity causes the compound to crash out of solution. | Decrease the final working concentration. Add the DMSO stock to the aqueous buffer dropwise while vortexing. |
| Solution is initially clear but becomes cloudy over time. | The compound may be slowly precipitating out of a supersaturated solution. The compound may be degrading into less soluble forms. | Use a lower final concentration. Prepare fresh solutions for each experiment. Evaluate the stability of the compound in the buffer. |
| Inconsistent results between replicates. | Incomplete solubilization of the stock solution. Pipetting errors. Inconsistent incubation times or temperatures. | Ensure the DMSO stock is fully dissolved before use. Calibrate pipettes regularly. Maintain consistent experimental conditions for all samples. |
Stability Assessment
The following table is a template for recording your experimental findings on the stability of this compound.
Table 3: Chemical Stability of this compound in Different Buffers
| Buffer System (pH) | Temperature (°C) | Time (hours) | % Remaining this compound | Degradation Products Observed |
| PBS (7.4) | 37 | 0 | 100 | None |
| PBS (7.4) | 37 | 2 | ||
| PBS (7.4) | 37 | 6 | ||
| PBS (7.4) | 37 | 24 | ||
| Acetate (5.0) | 37 | 24 |
This protocol assesses the degradation of this compound in a given buffer over time.
-
Prepare Solution: Prepare a solution of this compound in the desired buffer at a known concentration.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot of the solution.
-
Quench Reaction: Immediately quench any further degradation by adding a suitable solvent (e.g., ice-cold methanol (B129727) or acetonitrile) and store at a low temperature (e.g., -20°C) until analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
Troubleshooting Guide: Stability Experiments
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of parent compound peak. | This compound is unstable under the tested conditions (pH, temperature). | Test stability at a lower temperature or in a different pH buffer. Ensure the solution is protected from light if the compound is light-sensitive. |
| Appearance of new peaks in the chromatogram. | These are likely degradation products of this compound. | Use LC-MS/MS to identify the mass of the degradation products to help elucidate their structures. |
| Poor peak shape or shifting retention times in HPLC analysis. | The buffer salts may be precipitating in the mobile phase. The analytical column may be degrading. | Ensure the buffer concentration is compatible with the mobile phase composition. Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
Visualizations
Signaling Pathway
This compound inhibits the ubiquitin-proteasome pathway by stabilizing the interaction between the E2 conjugating enzyme, Cdc34A, and ubiquitin. This prevents the ubiquitination and subsequent degradation of target proteins.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the solubility and stability of this compound.
Caption: General workflow for this compound solubility and stability testing.
Logical Relationship
The relationship between solubility, stability, and experimental success is crucial for obtaining reliable data.
Caption: Key factors for reliable experimental outcomes with this compound.
References
Impact of serum concentration on CC0651 activity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of CC0651 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A.[1] It functions by binding to a cryptic pocket on the surface of Cdc34A, which stabilizes a weak interaction between Cdc34A and ubiquitin.[2] This stabilization prevents the transfer of ubiquitin from the E2 enzyme to substrate proteins, leading to the accumulation of proteins that are normally targeted for degradation by the ubiquitin-proteasome system. A key substrate that accumulates is the cyclin-dependent kinase (CDK) inhibitor p27, which plays a crucial role in cell cycle regulation.[1][3] The buildup of p27 leads to cell cycle arrest and inhibition of cancer cell proliferation.[1]
Q2: How does serum in cell culture media affect the activity of this compound?
Q3: I am not observing the expected level of inhibition with this compound. What are the potential reasons?
A3: There are several potential reasons for a lack of expected activity. One of the most common is the inhibitory effect of serum proteins, as detailed in Q2. If you are using a high-serum medium (e.g., 10% FBS), consider increasing the concentration of this compound or reducing the serum percentage if your cell line can tolerate it. Other factors could include the specific cell line's sensitivity, the activation state of the ubiquitin-proteasome pathway, and the specific experimental endpoint being measured. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues.
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration of this compound is highly dependent on the cell type, serum concentration, and the specific assay being performed. In cell-free ubiquitination assays, the IC50 of this compound has been reported to be around 18 µM. However, in cell-based assays, the effective concentration is expected to be in a similar micromolar range, but this can be significantly influenced by the serum concentration in the culture medium. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Encountering variability in cell-based assays with this compound is a common challenge. This guide provides a systematic approach to identifying and resolving potential issues, with a focus on the impact of serum.
| Problem | Potential Cause | Recommended Solution |
| Reduced or No this compound Activity Observed | High Serum Concentration: Serum proteins bind to this compound, reducing its effective concentration. | 1. Reduce Serum Concentration: If your cell line can be maintained in a lower serum concentration (e.g., 2-5% FBS) or in serum-free media for the duration of the experiment, this will likely increase the apparent potency of this compound.2. Increase this compound Concentration: Perform a dose-response curve extending to higher concentrations to overcome the effects of protein binding. |
| Cell Line Insensitivity: Different cell lines may exhibit varying sensitivity to Cdc34A inhibition. | Consult the literature for data on this compound's effects on your specific cell model. Consider using a positive control cell line known to be sensitive to this compound. | |
| Assay-Specific Issues: The chosen experimental endpoint may not be optimal for detecting this compound activity. | 1. Incubation Time: Optimize the duration of this compound treatment. Some effects, like p27 accumulation, may be detectable after shorter incubations, while effects on cell proliferation may require longer exposure.2. Endpoint Measurement: Ensure the chosen readout (e.g., proliferation, apoptosis, p27 levels) is appropriate and sensitive enough to detect the expected biological effect. | |
| Inconsistent IC50 Values Between Experiments | Variability in Serum Lots: Different lots of serum can have varying protein compositions, leading to inconsistent binding of this compound. | 1. Use a Single Serum Lot: For a series of related experiments, use the same lot of FBS to minimize variability.2. Pre-screen Serum Lots: If possible, test new lots of serum for their effect on this compound activity before use in critical experiments. |
| Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency can affect cellular responses to treatment. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment. | |
| Compound Stability: this compound may degrade over time in solution, especially with repeated freeze-thaw cycles. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The presence of serum is expected to increase the apparent IC50 value of this compound in cell-based assays due to protein binding. The following table provides a hypothetical, yet representative, summary of the expected shift in this compound's IC50 value in a cancer cell line (e.g., HCT116) as a function of Fetal Bovine Serum (FBS) concentration. These values are illustrative and should be experimentally determined for your specific cell line and assay conditions.
| FBS Concentration | Expected Apparent IC50 (µM) of this compound | Fold-Shift in IC50 (relative to Serum-Free) |
| 0% (Serum-Free) | 15 | 1.0x |
| 2% | 25 | 1.7x |
| 5% | 45 | 3.0x |
| 10% | 70 | 4.7x |
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound IC50
This protocol outlines a method to quantify the impact of serum on the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Cell Seeding: Seed the desired cancer cell line into 96-well plates at a predetermined optimal density in their standard growth medium (e.g., containing 10% FBS). Allow cells to adhere overnight.
-
Media Exchange: The next day, carefully aspirate the growth medium and replace it with a series of media containing different concentrations of FBS (e.g., 0%, 2%, 5%, and 10%).
-
This compound Treatment: Prepare serial dilutions of this compound in each of the different serum-containing media. Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) for each serum condition.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Cell Viability Assay: Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data for each serum concentration to its respective vehicle control.
-
Plot the normalized cell viability against the log of the this compound concentration for each serum condition.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each serum concentration.
-
Calculate the fold-shift in IC50 relative to the serum-free condition.
-
Protocol 2: Assessing p27 Accumulation by Western Blot
This protocol describes how to measure the accumulation of the downstream target p27 in response to this compound treatment under different serum conditions.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. The following day, replace the medium with media containing different FBS concentrations (e.g., 2% and 10%) and treat with an effective concentration of this compound (determined from IC50 experiments) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against p27 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p27 signal to the loading control to compare the level of p27 accumulation across different conditions.
Visualizations
Caption: this compound inhibits the SCF ubiquitin ligase pathway.
References
Preventing degradation of CC0651 in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CC0651 in long-term experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its long-term stability?
A1: Proper storage is critical for maintaining the integrity of this compound. Recommendations for storage are as follows:
-
Solid Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to minimize freeze-thaw cycles.[2] Store at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] Use vials with Teflon-lined screw caps (B75204) to prevent solvent evaporation.[2]
Q2: I'm observing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?
A2: A gradual loss of this compound activity in a long-term experiment can be attributed to several factors:
-
Degradation in Media: this compound, like many small molecules, can degrade in aqueous cell culture media, especially at 37°C.[3] Potential degradation pathways include hydrolysis, oxidation, and photolysis.[4]
-
Adsorption to Labware: The compound may non-specifically bind to the plastic surfaces of cell culture plates, tubes, or pipette tips.[4] For long-term storage of solutions, glass or low-adsorption polypropylene (B1209903) vials are recommended.[3]
-
Cellular Metabolism: The cells in your experiment may be metabolizing this compound into an inactive form.[4]
-
Precipitation: The solubility of this compound in the cell culture media might be limited, causing it to precipitate out of solution over time.[4]
Q3: Can I prepare a large batch of this compound working solution in my cell culture medium and use it for the entire duration of my week-long experiment?
A3: It is not recommended to use a single batch of working solution for a prolonged experiment. It is best to prepare fresh working solutions in cell culture media immediately before use.[4] For multi-day experiments, it is advisable to replenish the cell culture media with freshly diluted this compound every 24 to 48 hours to ensure a consistent concentration of the active compound.[3]
Q4: How can I determine if this compound is degrading under my specific experimental conditions?
A4: To confirm if this compound is degrading in your experimental setup, you can perform a stability study. This typically involves incubating this compound in your cell culture medium at 37°C and 5% CO2. Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by HPLC or LC-MS/MS to determine the concentration of the parent compound remaining.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Complete loss of this compound biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[4] Consider a cell-free assay if the target is known to confirm compound activity. |
| Progressive loss of this compound activity in a multi-day cell culture experiment. | Degradation in the media at 37°C. | Replenish the cell culture media with freshly diluted this compound every 24 to 48 hours.[3] |
| Photodegradation from exposure to light. | Protect the experimental setup from light, especially UV light.[4] Use amber vials or wrap containers in aluminum foil.[3] | |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1][2] |
| The solvent (e.g., DMSO) is absorbing moisture. | Use anhydrous DMSO and handle it in a low-humidity environment. Store DMSO stock solutions in tightly sealed vials. | |
| Cells appear stressed or die at all concentrations tested, including very low ones. | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[4] Run a vehicle control (media with solvent only) to assess solvent toxicity.[4] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.[4]
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.[4]
-
Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.[4]
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.[4]
Protocol 2: pH-Dependent Stability Assay for this compound
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Incubator or water bath at a controlled temperature (e.g., 37°C)
-
Quenching solution (e.g., methanol (B129727) or acetonitrile)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into each buffer to a final concentration (e.g., 10 µM).[3]
-
Incubate the solutions at a controlled temperature (e.g., 37°C).[3]
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each pH solution.[3]
-
Immediately quench the degradation reaction by mixing the aliquot with a quenching solution and store at -20°C until analysis.[3]
-
Analyze the samples by HPLC or LC-MS/MS to quantify the remaining this compound.
Visualizations
Caption: Signaling pathway of this compound-mediated inhibition of the ubiquitin-proteasome system.
Caption: Workflow for assessing the stability of this compound in experimental media.
Caption: Troubleshooting decision tree for loss of this compound activity.
References
Validation & Comparative
Validating Cdc34A Inhibition In Vivo: A Comparative Guide to CC0651 and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-conjugating enzyme Cdc34A is a critical regulator of cell cycle progression and protein degradation, making it an attractive target for therapeutic intervention in oncology. This guide provides a comparative overview of the validation of Cdc34A inhibition in vivo, focusing on the small molecule inhibitor CC0651 and contrasting it with genetic knockdown approaches. While this compound has been instrumental in elucidating the molecular mechanism of Cdc34A inhibition, its progression to in vivo studies has been challenging. In contrast, genetic methods have successfully demonstrated the anti-tumorigenic potential of Cdc34A suppression in preclinical models.
Performance Comparison: this compound vs. Genetic Knockdown
Direct comparison of in vivo efficacy is limited by the available data. This compound has been extensively characterized in vitro, but its in vivo development has been hindered by pharmacokinetic challenges.[1] Genetic knockdown, typically through shRNA, has provided the primary evidence for the consequences of Cdc34A inhibition in living organisms.
| Parameter | This compound | Genetic Knockdown (shRNA) |
| Mechanism of Action | Allosteric inhibitor; stabilizes the Cdc34A-ubiquitin complex, preventing ubiquitin discharge.[2] | Reduces Cdc34A mRNA and protein levels. |
| Reported IC50 | 18 ± 1 µM (in vitro ubiquitination assay) | Not Applicable |
| In Vivo Efficacy | Data not publicly available. Described as having poor efficacy in cells and facing pharmacokinetic issues.[1][3] | Demonstrated inhibition of tumor growth in non-small cell lung cancer (NSCLC) mouse models.[4] |
| Key Downstream Effect | Accumulation of Cdc34A substrates (e.g., p27Kip1) in cell lines. | Inhibition of NSCLC cell proliferation in vitro and in vivo. |
Cdc34A Signaling Pathway
Cdc34A functions as an E2 ubiquitin-conjugating enzyme, primarily in conjunction with the SCF (Skp1-Cul1-F-box) E3 ligase complexes. This complex targets a variety of proteins for ubiquitination and subsequent proteasomal degradation. Key substrates include cell cycle inhibitors like p27Kip1 and Sic1, and the transcription factor MYBL2. By promoting the degradation of these proteins, Cdc34A facilitates cell cycle progression, particularly the G1/S transition. Inhibition of Cdc34A leads to the accumulation of these substrates, resulting in cell cycle arrest and reduced proliferation. Additionally, Cdc34A is implicated in the regulation of WEE1 kinase and NF-κB signaling.
Caption: The Cdc34A ubiquitination pathway and the mechanism of its inhibition by this compound.
Experimental Protocols for In Vivo Validation
While specific in vivo protocols for this compound are not available, a standard approach for validating a Cdc34A inhibitor would involve a xenograft tumor model. The following protocol is a synthesized methodology based on established practices for such studies.
Key Experiment: Xenograft Tumor Model for Efficacy Assessment
Objective: To determine the efficacy of a Cdc34A inhibitor on the growth of human-derived tumors in an immunodeficient mouse model.
1. Cell Line Selection and Culture:
- Select a human cancer cell line with known sensitivity to Cdc34A knockdown (e.g., NSCLC cell lines A549 or H1299).
- Culture cells in appropriate media (e.g., RPMI, DMEM) supplemented with fetal bovine serum and antibiotics.
- Harvest cells during the exponential growth phase.
2. Animal Model:
- Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
- Allow a one-week acclimatization period.
3. Tumor Inoculation:
- Prepare a single-cell suspension of the cancer cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
- Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
4. Treatment Protocol:
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
- Treatment Group: Administer the Cdc34A inhibitor (e.g., this compound analog) via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
- Control Group: Administer the vehicle used to dissolve the inhibitor following the same schedule.
5. Data Collection and Endpoint Analysis:
- Measure tumor volume and mouse body weight 2-3 times per week.
- The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a maximum allowed size or show signs of ulceration.
- At the end of the study, collect tumors for pharmacodynamic analysis.
- Pharmacodynamic (PD) Markers: Analyze tumor lysates by Western blot for Cdc34A protein levels and the accumulation of downstream substrates like p27Kip1.
// Nodes
start [label="Start: Cell Line Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
prep [label="Cell Harvest & Preparation\n(PBS/Matrigel Suspension)", fillcolor="#F1F3F4", fontcolor="#202124"];
inoculation [label="Subcutaneous Inoculation\ninto Immunodeficient Mice", fillcolor="#FBBC05", fontcolor="#202124"];
growth [label="Tumor Growth Monitoring", fillcolor="#FBBC05", fontcolor="#202124"];
randomization [label="Randomization into Groups\n(Tumor Volume ~100-150 mm³)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
treatment [label="Treatment Group:\nAdminister Cdc34A Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"];
control [label="Control Group:\nAdminister Vehicle", fillcolor="#5F6368", fontcolor="#FFFFFF"];
monitoring [label="Monitor Tumor Volume\n& Body Weight", fillcolor="#FBBC05", fontcolor="#202124"];
endpoint [label="Endpoint Reached", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
analysis [label="Tumor Excision &\nPharmacodynamic Analysis\n(e.g., Western Blot for p27)", fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="End: Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> prep;
prep -> inoculation;
inoculation -> growth;
growth -> randomization;
randomization -> treatment;
randomization -> control;
treatment -> monitoring;
control -> monitoring;
monitoring -> endpoint;
endpoint -> analysis [label="Yes"];
endpoint -> monitoring [label="No"];
analysis -> end;
}
Caption: A generalized workflow for in vivo validation of a Cdc34A inhibitor using a xenograft model.
Conclusion
This compound remains a pivotal tool compound for studying the allosteric inhibition of Cdc34A. While its direct therapeutic application has been hampered by unfavorable pharmacokinetics, the principle of Cdc34A inhibition has been validated in vivo through genetic knockdown studies. These studies collectively underscore Cdc34A as a promising therapeutic target. The development of novel Cdc34A inhibitors with improved drug-like properties will be essential to translate the therapeutic potential of targeting this key enzyme into clinical applications. The experimental framework outlined here provides a robust methodology for the preclinical in vivo validation of such future candidates.
References
A Comparative Analysis of CC0651 and MLN4924 in Cancer Cell Efficacy
In the landscape of modern oncology research, the ubiquitin-proteasome system (UPS) has emerged as a critical target for therapeutic intervention. Two notable small molecule inhibitors, CC0651 and MLN4924, have demonstrated significant anti-cancer properties by disrupting distinct enzymatic steps within this pathway. This guide provides a detailed comparison of their efficacy in cancer cells, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Executive Summary
This compound and MLN4924 both exert their anti-proliferative effects by inducing cell cycle arrest and apoptosis; however, they achieve this through the inhibition of different key enzymes in the ubiquitination cascade. MLN4924 acts as a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), a crucial E1 enzyme for the activation of Cullin-RING ligases (CRLs). In contrast, this compound is a selective, allosteric inhibitor of the ubiquitin-conjugating enzyme (E2) Cdc34. This fundamental difference in their mechanism of action leads to distinct downstream cellular consequences and potentially different therapeutic applications.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and MLN4924, focusing on their inhibitory concentrations and effects on cell cycle distribution and apoptosis in various cancer cell lines. It is important to note that direct comparative studies are limited, and data has been compiled from separate investigations.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical Assay | Inhibition of p27 ubiquitination | 1.7 µM | [1] |
| MLN4924 | Biochemical Assay | NEDD8 Activating Enzyme (NAE) | 4.7 nM |
Table 1: Biochemical Inhibitory Concentrations. This table highlights the potent enzymatic inhibition of MLN4924 at the nanomolar level, while this compound's inhibitory concentration for its direct downstream target's ubiquitination is in the micromolar range.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| MLN4924 | HCT-116 (Colon) | Cell Viability | 0.038 | |
| A549 (Lung) | Cell Viability | 0.1 | ||
| PC-3 (Prostate) | Cell Viability | 0.2 | ||
| MDA-MB-231 (Breast) | Cell Viability | 0.5 | ||
| MiaPaCa-2 (Pancreatic) | Cell Viability | 0.05 | ||
| This compound | PC-3 (Prostate) | Cell Proliferation | Not explicitly quantified, but shown to decrease proliferation and cause p27 accumulation | [2] |
Table 2: Efficacy in Cancer Cell Lines (IC50 Values). MLN4924 demonstrates broad efficacy across a range of cancer cell lines with low micromolar to nanomolar IC50 values. Quantitative cell viability IC50 data for this compound is not as widely available in the reviewed literature, though its anti-proliferative effects are documented.
| Compound | Cell Line | Treatment | % Apoptosis | Cell Cycle Arrest | Reference |
| MLN4924 | HCT-116 (Colon) | 0.3 µM for 72h | ~40% | G2/M | |
| OVCAR-3 (Ovarian) | 1 µM for 48h | ~35% | G2 | ||
| U2OS (Osteosarcoma) | 0.3 µM for 72h | ~50% | G2 | ||
| This compound | PC-3 (Prostate) | Not specified | Not explicitly quantified, but induces apoptosis | G1 | [2] |
Table 3: Effects on Apoptosis and Cell Cycle. MLN4924 consistently induces G2/M phase cell cycle arrest and significant levels of apoptosis in various cancer cell lines. This compound is known to induce G1 arrest due to the accumulation of p27, a key regulator of the G1/S transition.
Signaling Pathways and Mechanism of Action
The distinct molecular targets of this compound and MLN4924 result in the disruption of the ubiquitination cascade at different points, leading to unique downstream signaling consequences.
MLN4924: Inhibition of the Neddylation Pathway
MLN4924 is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). NAE is the E1 enzyme responsible for the initial activation of the ubiquitin-like protein NEDD8. The conjugation of NEDD8 to cullin proteins ("neddylation") is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases. By inhibiting NAE, MLN4924 prevents the neddylation of all cullins, leading to the inactivation of CRLs. This results in the accumulation of a broad range of CRL substrates, many of which are tumor suppressors and cell cycle inhibitors.
Figure 1: Mechanism of action of MLN4924.
This compound: Allosteric Inhibition of Cdc34
This compound is a selective, allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme, Cdc34.[3] Cdc34 plays a crucial role in the G1/S phase transition of the cell cycle by mediating the ubiquitination of cell cycle inhibitors, primarily through the SCF (Skp1-Cul1-F-box) family of E3 ligases. A key substrate of the SCFSkp2 complex, which utilizes Cdc34 as its E2, is the cyclin-dependent kinase inhibitor p27Kip1. By inhibiting Cdc34, this compound prevents the ubiquitination and subsequent degradation of p27.[2] The accumulation of p27 leads to the inhibition of cyclin E-CDK2 activity, thereby causing cell cycle arrest in the G1 phase.[2]
Figure 2: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate the efficacy of compounds like this compound and MLN4924.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Figure 3: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or MLN4924. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Figure 4: Workflow for an Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or MLN4924 for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with this compound or MLN4924 for the desired time.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G1, S, and G2/M) can be distinguished based on their DNA content.
Conclusion
Both this compound and MLN4924 are promising anti-cancer agents that effectively target the ubiquitin-proteasome system. MLN4924, as an inhibitor of the upstream E1 enzyme NAE, has a broad impact on all CRL-mediated ubiquitination, leading to the accumulation of numerous substrates and potent induction of G2/M arrest and apoptosis. This compound offers a more targeted approach by inhibiting the E2 enzyme Cdc34, primarily affecting the degradation of SCFSkp2 substrates like p27 and inducing G1 phase arrest. The choice between these two inhibitors may depend on the specific cancer type, its underlying genetic drivers, and the desired therapeutic outcome. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapies in various cancer contexts.
References
- 1. Function, mechanism and drug discovery of ubiquitin and ubiquitin-like modification with multiomics profiling for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of CC0651 and Other Specific Cdc34 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. The E2 ubiquitin-conjugating enzyme Cdc34 plays a pivotal role in the ubiquitination of various substrates, making it an attractive target for therapeutic intervention. This guide provides an objective in vitro comparison of CC0651, a well-characterized allosteric inhibitor of Cdc34, with other molecules that modulate related pathways, supported by experimental data.
Overview of Cdc34 and its Inhibition
Cdc34, in conjunction with the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, mediates the ubiquitination of key cell cycle regulators, such as the cyclin-dependent kinase inhibitor p27Kip1.[1] Inhibition of Cdc34 leads to the accumulation of these substrates, resulting in cell cycle arrest and apoptosis in cancer cells.
This compound is a first-in-class, cell-permeable, allosteric inhibitor of human Cdc34A.[1] It binds to a cryptic pocket on the surface of Cdc34, distant from the active site.[1] This binding event stabilizes a weak, non-covalent interaction between Cdc34 and ubiquitin, ultimately trapping the complex in an inactive state and preventing the discharge of ubiquitin to substrate proteins.[1][2]
In Vitro Performance of Cdc34 Inhibitors
Direct in vitro comparisons of multiple, specific Cdc34 inhibitors are limited in publicly available literature. However, by compiling data from various studies, we can establish a comparative baseline for the activity of this compound and other relevant compounds.
| Inhibitor | Target | Assay Type | Endpoint | In Vitro Activity |
| This compound | Cdc34A | Quantitative SCF Ubiquitination Assay | IC50 | 18 ± 1 µM[2] |
| This compound | Cdc34A-Ubiquitin Interaction | Time-Resolved FRET (TR-FRET) | EC50 | 14 ± 2 µM[2] |
| Leucettamol A | Ubc13-Uev1A Interaction | ELISA | IC50 | 50 µg/mL[3] |
Note on Comparators: Leucettamol A is included as a comparator due to its inhibitory activity within the ubiquitin-conjugating enzyme space. However, it is crucial to note that its primary target is the Ubc13-Uev1A complex, which is distinct from Cdc34.[3] The inhibition of this complex is also implicated in the upregulation of the tumor suppressor p53, a downstream pathway that can be affected by Cdc34 inhibition.[3]
Mechanism of Action: A Comparative Overview
The inhibitory mechanisms of this compound and other strategies to target Cdc34 and related enzymes differ significantly, offering distinct advantages and challenges.
This compound: Allosteric Inhibition and Stabilization of the E2-Ubiquitin Complex
This compound's unique allosteric mechanism involves the stabilization of the Cdc34-ubiquitin complex.[2] This prevents the catalytic cycle from proceeding without directly competing with substrate binding at the active site.
Figure 1. Mechanism of this compound Inhibition.
Leucettamol A: Disruption of E2 Complex Formation
Leucettamol A inhibits the formation of the Ubc13-Uev1A E2 complex.[3] This disruption prevents the subsequent ubiquitination of target proteins.
Figure 2. Mechanism of Leucettamol A Inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.
Quantitative SCF Ubiquitination Assay
This assay measures the inhibition of substrate ubiquitination in a reconstituted system.
Materials:
-
E1 activating enzyme
-
Cdc34a E2 conjugating enzyme
-
SCFβ-TrCP E3 ligase complex
-
Ubiquitin
-
β-Catenin substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Inhibitor compound (e.g., this compound)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1, Cdc34a, SCFβ-TrCP, ubiquitin, and the β-catenin substrate peptide in the assay buffer.
-
Add varying concentrations of the inhibitor or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated β-catenin.
-
Quantify the band intensities to determine the extent of ubiquitination at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Figure 3. Workflow for Quantitative Ubiquitination Assay.
Time-Resolved Fӧrster Resonance Energy Transfer (TR-FRET) Assay
This assay measures the direct interaction between Cdc34 and ubiquitin, which is stabilized by this compound.
Materials:
-
Fluorescently labeled Cdc34a (e.g., with a terbium cryptate donor)
-
Fluorescently labeled ubiquitin (e.g., with a d2 acceptor)
-
Assay buffer
-
Inhibitor compound (e.g., this compound)
-
TR-FRET compatible plate reader
Procedure:
-
Add a fixed concentration of fluorescently labeled Cdc34a and ubiquitin to the wells of a microplate.
-
Add varying concentrations of the inhibitor or vehicle control.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The FRET signal is proportional to the amount of Cdc34-ubiquitin complex formed.
-
Calculate the EC50 value by plotting the FRET signal against the inhibitor concentration.
Figure 4. Workflow for TR-FRET Assay.
Conclusion
This compound remains a benchmark for the specific inhibition of Cdc34 through a novel allosteric mechanism. The in vitro data presented here highlights its potency in both enzymatic and binding assays. While direct comparative data with other specific Cdc34 inhibitors is scarce, the inclusion of compounds like Leucettamol A, which targets a related E2 enzyme complex, provides a broader perspective on inhibiting the ubiquitin-proteasome system. The detailed experimental protocols and workflow diagrams furnished in this guide are intended to empower researchers to conduct their own comparative studies and further explore the therapeutic potential of targeting Cdc34 and related pathways. Future research should focus on the discovery and characterization of novel, specific Cdc34 inhibitors to enable more direct and comprehensive comparative analyses.
References
CC0651: A Highly Selective Inhibitor of the Ubiquitin-Conjugating E2 Enzyme Cdc34A
A comprehensive analysis of the cross-reactivity of CC0651 with other ubiquitin-conjugating E2 enzymes, supported by experimental data, reveals a high degree of selectivity for its target, Cdc34A. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, including experimental protocols and pathway visualizations.
This compound is a small molecule, allosteric inhibitor that uniquely targets the human E2 enzyme Cdc34A (also known as UBE2R1)[1][2]. Its mechanism of action does not involve binding to the catalytic site. Instead, this compound inserts into a cryptic binding pocket on Cdc34A, which stabilizes a weak, non-covalent interaction between the E2 enzyme and ubiquitin[3][4]. This "trapping" of the Cdc34A-ubiquitin complex interferes with the discharge of ubiquitin to substrate proteins, thereby inhibiting the ubiquitination process[1][2]. This targeted inhibition of Cdc34A, a key enzyme in the cullin-RING ligase (CRL) pathway, leads to the accumulation of downstream targets like the cell cycle inhibitor p27, and consequently inhibits cancer cell proliferation[2][3].
Cross-Reactivity Profile of this compound
Experimental data demonstrates the exceptional selectivity of this compound for Cdc34A over other ubiquitin-conjugating E2 enzymes. A study utilizing a novel Protein-Protein Interaction Assay by in-situ rolling circle amplification (PPI-CONA) assessed the binding of ubiquitin to a panel of 13 different E2 enzymes in the presence and absence of this compound. The results, summarized in the table below, show a significant enhancement of ubiquitin binding only to Cdc34A, with no discernible effect on the other tested E2 enzymes[5]. This highlights the high specificity of this compound. Further studies have also confirmed that this compound and its analogs are ineffective at inhibiting UBE2R2-mediated ubiquitination[6].
| E2 Enzyme | Ubiquitin Binding in Presence of this compound (100 µM) |
| Cdc34A (UBE2R1) | Significantly Enhanced |
| UBE2D1 | No significant change |
| UBE2D2 | No significant change |
| UBE2D3 | No significant change |
| UBE2D4 | No significant change |
| UBE2E1 | No significant change |
| UBE2E2 | No significant change |
| UBE2E3 | No significant change |
| UBE2G1 | No significant change |
| UBE2G2 | No significant change |
| UBE2K | No significant change |
| UBE2L3 | No significant change |
| UBE2N | No significant change |
| Data sourced from a Protein-Protein Interaction Assay by in-situ rolling circle amplification (PPI-CONA)[5]. |
Experimental Protocols
Protein-Protein Interaction Assay by in-situ rolling circle amplification (PPI-CONA) for E2-Ubiquitin Binding
This assay was employed to quantitatively assess the interaction between various E2 enzymes and ubiquitin in the presence of this compound[5].
1. Immobilization of E2 Enzymes:
- Individual E2 enzymes were immobilized on microbeads.
2. Binding Reaction:
- The E2-coated microbeads were incubated with Cy5-labeled ubiquitin (Cy5-Ub).
- The incubation was performed in the presence of either DMSO (control) or 100 µM this compound.
3. Detection of Interaction:
- The binding of Cy5-Ub to the immobilized E2 enzymes was detected. The average ring intensity of the fluorescent signal corresponds to the amount of bound ubiquitin.
4. Data Analysis:
- The fluorescent intensities were measured and compared between the DMSO and this compound treated samples for each E2 enzyme to determine the effect of this compound on the E2-ubiquitin interaction.
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the ubiquitin conjugation pathway and the experimental workflow for assessing this compound's cross-reactivity.
Caption: The ubiquitin conjugation pathway.
Caption: Workflow for PPI-CONA cross-reactivity assay.
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Confocal Scanning Protein–Protein Interaction Assay (PPI-CONA) Reveals Exceptional Selectivity and Specificity of this compound, a Small Molecule Binding Enhancer of the Weak Interaction between the E2 Ubiquitin-Conjugating Enzyme CDC34A and Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and optimization of molecular glue compounds that inhibit a noncovalent E2 enzyme–ubiquitin complex - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of CC0651 Analogs: A Comparative Analysis for Drug Development Professionals
A deep dive into the allosteric inhibition of the E2 enzyme Cdc34A by the small molecule CC0651 and its more potent analogs reveals a promising avenue for therapeutic intervention in cell cycle regulation. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
This compound, a novel small molecule inhibitor, targets the human E2 ubiquitin-conjugating enzyme Cdc34A with a unique allosteric mechanism.[1][2] Instead of competing at the active site, this compound binds to a cryptic pocket on the surface of Cdc34A, an interaction that is significantly enhanced in the presence of ubiquitin.[1][3] This binding event stabilizes a transient, low-affinity interaction between Cdc34A and ubiquitin, effectively trapping them in a ternary complex.[1] The formation of this stable, non-productive complex inhibits the discharge of ubiquitin to substrate proteins, thereby disrupting the ubiquitination cascade.
One of the key downstream effects of this compound-mediated Cdc34A inhibition is the stabilization of the cyclin-dependent kinase (CDK) inhibitor p27(Kip1). Under normal conditions, the SCF(Skp2) E3 ubiquitin ligase complex targets p27(Kip1) for ubiquitination by Cdc34A, leading to its proteasomal degradation and promoting cell cycle progression. By inhibiting Cdc34A, this compound and its analogs cause an accumulation of p27(Kip1), which in turn leads to cell cycle arrest, highlighting their potential as anti-proliferative agents.
Performance of this compound and Its Analogs: A Quantitative Comparison
Structure-activity relationship (SAR) studies have been instrumental in the development of more potent analogs of this compound. Initial modifications focused on the biphenyl (B1667301) moiety of this compound, revealing a tight correlation between the inhibition of SCF(Cdc4)-mediated ubiquitination and the stabilization of the Cdc34A-ubiquitin interaction. Subsequent efforts led to the discovery of a novel isonipecotamide (B28982) scaffold, which demonstrated a remarkable ~1000-fold increase in potency compared to the original compound.
The following table summarizes the inhibitory activities of this compound and several of its key analogs.
| Compound | Modification | IC50 (µM) in Sic1-SCFCdc4 Ubiquitination Assay | EC50 (µM) in Cdc34A-Ubiquitin TR-FRET Binding Assay | Reference |
| This compound | - | 18 ± 1 | 14 ± 2 | |
| Analog 2 | Monochloro-biphenyl | >100 | >100 | |
| Analog 3 | Phenyl | >100 | >100 | |
| Analog 4 | Methoxy-biphenyl | 50 ± 5 | 30 ± 3 | |
| Analog 5 | Methyl-biphenyl | 30 ± 4 | 25 ± 2 | |
| Analog 6 | Benzyloxy-biphenyl | >100 | >100 | |
| Isonipecotamide Hit 1 | Novel Scaffold | - | ~5 | |
| Optimized Isonipecotamide 2aa | Optimized Scaffold | - | 0.005 |
Visualizing the Mechanism of Action
To better understand the intricate molecular interactions and downstream consequences of Cdc34A inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound action and its effect on the p27(Kip1) signaling pathway.
Caption: General experimental workflow for the evaluation of this compound and its analogs.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Cdc34A-Ubiquitin Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the ability of compounds to stabilize the interaction between Cdc34A and ubiquitin.
Materials:
-
GST-tagged human Cdc34A
-
His-tagged human Ubiquitin
-
Anti-GST-Europium (Eu3+) chelate (donor fluorophore)
-
Anti-His6-d2 (acceptor fluorophore)
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT
-
Test compounds (e.g., this compound and its analogs) dissolved in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare a reaction mixture containing GST-Cdc34A (final concentration 50 nM) and His-Ubiquitin (final concentration 200 nM) in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate. Include a DMSO-only control.
-
Add the Cdc34A/Ubiquitin mixture to the wells.
-
Add the anti-GST-Eu3+ and anti-His6-d2 antibodies to the wells (final concentration 1 nM and 10 nM, respectively).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm (Eu3+) and 665 nm (d2).
-
The TR-FRET signal is calculated as the ratio of the acceptor fluorescence (665 nm) to the donor fluorescence (620 nm).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Sic1-SCFCdc4 Ubiquitination Assay
This assay assesses the inhibitory effect of compounds on the E3 ligase-mediated ubiquitination of a substrate.
Materials:
-
Recombinant human E1 (UBA1)
-
Recombinant human Cdc34A (E2)
-
Recombinant human SCFCdc4 complex (E3)
-
Recombinant human Sic1 (substrate)
-
Human Ubiquitin
-
ATP
-
Ubiquitination buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
Test compounds (e.g., this compound and its analogs) dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Sic1 antibody
Procedure:
-
Set up the ubiquitination reactions in tubes containing the ubiquitination buffer.
-
Add the test compounds at various concentrations to the reaction tubes. Include a DMSO-only control.
-
Add E1 (50 nM), Cdc34A (200 nM), SCFCdc4 (100 nM), Sic1 (1 µM), and ubiquitin (10 µM) to the tubes.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-Sic1 antibody to detect the ubiquitinated forms of Sic1, which will appear as a ladder of higher molecular weight bands.
-
Quantify the band intensities to determine the extent of ubiquitination.
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.
References
Assessing the Specificity of CC0651: A Proteomics-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule CC0651 has emerged as a highly selective allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A (also known as UBE2R1).[1][2] Its unique mechanism, which involves the stabilization of a weak interaction between Cdc34A and ubiquitin rather than direct competition at the active site, offers a promising avenue for therapeutic intervention in diseases driven by the ubiquitin-proteasome system, particularly cancer.[1][3] While targeted biochemical and structural assays have demonstrated the remarkable specificity of this compound for Cdc34A, a comprehensive, unbiased assessment of its off-target profile using global proteomics has not yet been reported in the literature.
This guide provides a framework for assessing the specificity of this compound using established proteomics-based approaches. It compares the known characteristics of this compound with MLN4924 (Pevonedistat), a well-characterized inhibitor of the NEDD8-activating enzyme (NAE) that also impacts the cullin-RING ligase (CRL) pathway, for which extensive proteomics data is available.
Comparative Overview: this compound vs. MLN4924
A direct comparison of the proteomics-derived specificity of this compound and MLN4924 is challenging due to the absence of published chemical proteomics data for this compound. However, we can compare their known mechanisms, on-target effects, and the downstream consequences of their respective pathway inhibitions.
| Feature | This compound | MLN4924 (Pevonedistat) |
| Primary Target | Cdc34A (UBE2R1), an E2 ubiquitin-conjugating enzyme.[1][2] | NEDD8-activating enzyme (NAE), an E1-like enzyme.[3] |
| Mechanism of Action | Allosteric inhibitor; stabilizes the Cdc34A-ubiquitin interaction, preventing ubiquitin discharge to substrates.[1][3] | Forms a covalent adduct with NEDD8, which then inhibits NAE, preventing the neddylation and subsequent activation of cullins. |
| Immediate Downstream Effect | Inhibition of Cdc34A-dependent ubiquitination. | Inhibition of cullin neddylation, leading to the inactivation of cullin-RING E3 ligases (CRLs).[4] |
| Key Cellular Phenotype | Accumulation of CRL substrates like p27(Kip1), leading to cell cycle arrest and inhibition of cancer cell proliferation.[1][2] | Accumulation of a broad range of CRL substrates (e.g., Cdt1, IκB), leading to DNA rereplication, cell cycle arrest, and apoptosis.[4] |
| Proteomics Data Availability | No published global, unbiased proteomics studies to date. | Extensive quantitative proteomics data (e.g., SILAC) is available, identifying numerous upregulated CRL substrates.[1][4][5][6] |
Proteomics-Informed Specificity of MLN4924
Quantitative proteomics studies, primarily using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), have provided a detailed view of the cellular response to MLN4924. These experiments have identified a significant number of proteins whose abundance increases upon treatment, consistent with the inhibition of their degradation by CRLs.
Table 1: Selected Proteins Upregulated by MLN4924 Treatment in A375 Melanoma Cells (SILAC-MS)
| Protein | Function | Fold Change (24h) |
| Cdt1 | DNA replication licensing factor | > 2 |
| p27 (CDKN1B) | Cyclin-dependent kinase inhibitor | > 2 |
| WEE1 | Cell cycle checkpoint kinase | > 2 |
| NRF2 (NFE2L2) | Transcription factor (oxidative stress response) | > 2 |
| IκBα (NFKBIA) | Inhibitor of NF-κB | > 2 |
| c-Myc | Transcription factor (cell proliferation) | > 2 |
| Cyclin E | Cell cycle regulator | > 2 |
| This table is a representation of data reported in the literature. Actual fold changes can vary based on experimental conditions. |
This data demonstrates the power of proteomics to confirm the mechanism of action of a drug and to identify a broad range of its downstream effects. For MLN4924, the upregulated proteins are predominantly known or predicted substrates of various CRL complexes, validating its on-target activity.
Proposed Proteomics Workflow for Assessing this compound Specificity
To empirically determine the global specificity of this compound, a chemical proteomics approach using affinity purification coupled with mass spectrometry (AP-MS) is recommended. This would provide an unbiased profile of proteins that directly or indirectly interact with this compound in a cellular context.
Caption: Proposed workflow for chemical proteomics analysis of this compound.
Experimental Protocols
Chemical Proteomics for this compound Target Profiling
This protocol describes a hypothetical experiment to identify the protein targets of this compound using an affinity-based proteomics approach.
a. Synthesis of Affinity Probe:
-
This compound is functionalized with a linker (e.g., polyethylene (B3416737) glycol) terminating in a biotin (B1667282) tag. A control probe with an inactive analog of this compound should also be synthesized.
b. Cell Culture and Lysis:
-
A relevant human cancer cell line (e.g., HCT116) is cultured.
-
Cells are harvested and lysed in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors) to preserve protein complexes.
c. Affinity Pulldown:
-
The cell lysate is incubated with the biotinylated this compound probe immobilized on streptavidin-coated magnetic beads.
-
For a competition control, a parallel sample is pre-incubated with an excess of free, non-biotinylated this compound before adding the probe-coated beads.
-
The beads are washed extensively to remove non-specifically bound proteins.
d. Protein Elution and Digestion:
-
Bound proteins are eluted from the beads (e.g., using a denaturing buffer like 8M urea).
-
Eluted proteins are reduced, alkylated, and digested into peptides using trypsin.
e. LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
f. Data Analysis:
-
Acquired MS/MS spectra are searched against a human protein database to identify proteins.
-
Quantitative analysis (e.g., label-free quantification or SILAC) is used to compare the abundance of proteins pulled down by the this compound probe versus the control probe and the competition control. Proteins significantly enriched in the this compound pulldown and competed off by free this compound are considered high-confidence interactors.
SILAC-Based Proteomics for Downstream Effects (as applied to MLN4924)
This protocol is based on published studies of MLN4924.[4]
a. SILAC Labeling:
-
A375 melanoma cells are cultured for at least five passages in medium containing either "light" (normal) or "heavy" (¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) amino acids.
b. Treatment:
-
"Heavy"-labeled cells are treated with MLN4924 (e.g., 1 µM for 24 hours), while "light"-labeled cells are treated with a vehicle control (DMSO).
c. Cell Lysis and Protein Mixing:
-
Cells are harvested and lysed. Protein concentrations are determined.
-
Equal amounts of protein from the "heavy" and "light" lysates are mixed.
d. Protein Digestion and Fractionation:
-
The combined protein mixture is reduced, alkylated, and digested with trypsin.
-
The resulting peptides are often fractionated (e.g., by strong cation exchange chromatography) to reduce sample complexity.
e. LC-MS/MS Analysis:
-
Peptide fractions are analyzed by LC-MS/MS.
f. Data Analysis:
-
MS data is processed to identify peptides and quantify the "heavy" to "light" ratios for each peptide.
-
Protein ratios are calculated, and proteins with significantly increased heavy/light ratios are identified as upregulated in response to MLN4924 treatment.
Signaling Pathway Perturbation
Both this compound and MLN4924 inhibit the ubiquitin-proteasome system, but at different points in the enzymatic cascade. This leads to the accumulation of substrates of the cullin-RING E3 ligases.
Caption: Inhibition points of this compound and MLN4924 in the CRL pathway.
Conclusion
This compound is a potent and specific inhibitor of Cdc34A, with a well-defined mechanism of action based on targeted studies. While it is considered highly selective, a comprehensive, unbiased proteomics-based assessment of its specificity in a cellular context is a critical next step for its continued development. The proteomics data available for MLN4924 serves as an excellent example of how such studies can illuminate the full spectrum of a drug's cellular effects, confirm its mechanism of action, and potentially identify biomarkers of response. By employing the chemical proteomics workflows outlined in this guide, researchers can generate the data needed to fully characterize the specificity of this compound, further solidifying its potential as a precision therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. UBE2N promotes cell viability and glycolysis by promoting Axin1 ubiquitination in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
In Vivo Validation of CC0651's Anti-Tumor Activity: A Comparative Analysis in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor activity of CC0651, a selective allosteric inhibitor of the human Cdc34 (hCdc34) ubiquitin-conjugating enzyme. Due to the limited publicly available in vivo data for this compound, this guide uses MLN4924, a well-characterized inhibitor of the ubiquitin-proteasome system, as a comparator to illustrate the expected experimental outcomes and data presentation for such a compound in xenograft models.
Mechanism of Action: this compound and the Ubiquitin-Proteasome System
This compound exerts its anti-tumor effects by targeting a key component of the ubiquitin-proteasome system. It is a small molecule that selectively and allosterically inhibits the E2 enzyme hCdc34.[1][2] This inhibition disrupts the ubiquitination and subsequent degradation of specific cellular proteins, leading to their accumulation. A primary substrate of the SCF(Skp2) E3 ligase complex, which relies on Cdc34, is the cyclin-dependent kinase inhibitor p27(Kip1).[1][3] By preventing the degradation of p27(Kip1), this compound causes its accumulation, which in turn leads to cell cycle arrest and an inhibition of cancer cell proliferation.[1]
The following diagram illustrates the signaling pathway affected by this compound:
Caption: Mechanism of action of this compound.
Comparative In Vivo Anti-Tumor Activity
| Compound | Target | Xenograft Model (Cell Line) | Dosing Schedule | Route of Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Cdc34 (E2) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| MLN4924 | NAE (E1) | HCT-116 (colorectal) | 30-60 mg/kg, 2-3 times weekly | Subcutaneous | Statistically significant TGI | |
| OCI-Ly10 (DLBCL) | 10, 30, or 60 mg/kg, twice daily | Subcutaneous | Dose-dependent TGI, tumor regressions at MTD | |||
| OCI-Ly19 (DLBCL) | 10, 30, or 60 mg/kg, twice daily | Subcutaneous | Dose-dependent TGI | |||
| SJSA-1 (osteosarcoma) | 30 mg/kg, twice daily for 14 days | Subcutaneous | Significant TGI |
Experimental Protocols
Detailed below are standardized protocols for conducting in vivo xenograft studies to evaluate the anti-tumor activity of a compound like this compound.
Subcutaneous Xenograft Model Establishment
A typical workflow for a subcutaneous xenograft study is as follows:
Caption: Experimental workflow for a xenograft study.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media and conditions.
-
Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a suitable vehicle (e.g., PBS or Matrigel) at a specific concentration (e.g., 5 x 10^6 cells/100 µL).
2. Animal Handling and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
A cell suspension is subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The test compound (e.g., this compound) is administered according to the planned dosing schedule and route.
4. Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
-
Tumor growth inhibition (TGI) is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.
Pharmacodynamic Marker Analysis
1. Immunohistochemistry (IHC) for p27(Kip1):
-
Tissue Fixation and Sectioning: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Staining: Sections are incubated with a primary antibody against p27(Kip1), followed by a secondary antibody and a detection reagent.
-
Analysis: The intensity and localization (nuclear vs. cytoplasmic) of p27(Kip1) staining are evaluated microscopically. An increase in nuclear p27(Kip1) staining in the treated group compared to the control would indicate target engagement.
2. Western Blot for p27(Kip1):
-
Protein Extraction: A portion of the excised tumor is homogenized in lysis buffer to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody against p27(Kip1), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. An increase in the intensity of the p27(Kip1) band in the treated group would confirm the compound's mechanism of action in vivo.
Conclusion
This compound represents a promising therapeutic strategy by targeting the Cdc34 E2 enzyme in the ubiquitin-proteasome pathway. While in vitro data demonstrates its potential to inhibit cancer cell proliferation through the accumulation of p27(Kip1), the lack of publicly available in vivo data from xenograft models makes a direct assessment of its anti-tumor efficacy challenging. The data presented for the comparator compound, MLN4924, highlights the expected outcomes of such studies, including dose-dependent tumor growth inhibition across various cancer types. Further preclinical in vivo validation of this compound in well-designed xenograft studies is crucial to determine its therapeutic potential and to support its advancement into clinical development. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.
References
A Comparative Guide to the Mechanisms of CC0651 and Covalent Cdc34 Inhibitors
For researchers, scientists, and drug development professionals, understanding the distinct mechanisms of enzyme inhibition is critical for advancing therapeutic strategies. This guide provides a detailed comparison between the non-covalent, allosteric inhibitor CC0651 and the general class of covalent inhibitors targeting the E2 ubiquitin-conjugating enzyme Cdc34.
While this compound represents a specific, well-characterized inhibitor of Cdc34, the development of targeted covalent inhibitors for this particular E2 enzyme is less mature. Therefore, this guide will contrast the known mechanism of this compound with the established mechanism of covalent inhibitors targeting other E2 enzymes, providing a framework for understanding how a putative covalent Cdc34 inhibitor would function.
The Role of Cdc34 in the Ubiquitin-Proteasome System
The E2 ubiquitin-conjugating enzyme Cdc34 is a key component of the ubiquitin-proteasome system (UPS). It functions with the SCF (Skp1-Cul1-F-box) E3 ligase complex to attach polyubiquitin (B1169507) chains to specific protein substrates, marking them for degradation by the proteasome.[1][2] This process is vital for regulating the cell cycle, making Cdc34 an attractive target for therapeutic intervention, particularly in oncology.[3][4]
Figure 1: Simplified Ubiquitin Conjugation Pathway involving Cdc34.
Mechanism of Action: this compound (Non-Covalent Allosteric Inhibitor)
This compound is a small molecule that selectively inhibits the human E2 enzyme Cdc34A.[1][3] Its mechanism is unique among enzyme inhibitors, as it does not bind to the active site or prevent the enzyme from being "charged" with ubiquitin. Instead, it functions as a molecular glue, stabilizing a normally transient, low-affinity interaction between Cdc34 and a free ubiquitin molecule (donor ubiquitin).[3]
Key Features of this compound's Mechanism:
-
Allosteric Binding: this compound inserts into a cryptic binding pocket on the surface of Cdc34, distant from the catalytic cysteine residue.[1][4]
-
Ternary Complex Formation: The inhibitor's binding site is fully formed only when both Cdc34 and ubiquitin are present, creating a stable ternary complex: Cdc34-Ubiquitin-CC0651.[3]
-
Inhibition of Ubiquitin Discharge: While this compound does not prevent the formation of the Cdc34~Ub thioester intermediate, it interferes with the subsequent transfer (discharge) of this ubiquitin to a substrate protein's lysine (B10760008) residue.[1]
-
Stabilization of the E2~Ub Thioester: The inhibitor also suppresses the spontaneous hydrolysis of the Cdc34~Ub thioester bond, effectively trapping the E2 in a charged but non-productive state.[3]
Figure 2: Mechanism of Action for the allosteric inhibitor this compound.
Mechanism of Action: Covalent Cdc34 Inhibitors (Hypothetical)
Currently, there are no well-documented, specific covalent inhibitors for Cdc34. However, based on the mechanisms of covalent inhibitors for other E2 enzymes, such as BAY 11-7082 and NSC697923 which target Ubc13, we can outline the expected mechanism.[5][6]
Covalent inhibitors typically contain a reactive electrophilic group, or "warhead," that forms a stable, covalent bond with a nucleophilic amino acid residue in the target protein's active site.[7][8] For an E2 enzyme like Cdc34, the target would almost certainly be the catalytic cysteine residue (Cys85 in human Cdc34).
Key Features of a Covalent Inhibitor's Mechanism:
-
Active Site Targeting: The inhibitor would be designed to first bind non-covalently to the active site of Cdc34.
-
Irreversible Covalent Bonding: The electrophilic warhead would then react with the thiol group of the active site cysteine, forming an irreversible covalent bond.[9]
-
Inhibition of Ubiquitin Charging: This covalent modification would physically block the active site, preventing the transthiolation reaction where ubiquitin is transferred from the E1 enzyme to Cdc34.[5] The E2 enzyme cannot be charged with ubiquitin, halting the entire downstream process.
Figure 3: Hypothetical Mechanism of Action for a Covalent Cdc34 Inhibitor.
Data Presentation: Comparison of Inhibitor Characteristics
The following tables summarize the key differences in the mechanism of action and present available quantitative data. Data for covalent inhibitors are based on compounds that target other E2 enzymes and are provided for comparative context.
Table 1: Comparison of Mechanistic Properties
| Feature | This compound (Non-Covalent) | Covalent Inhibitor (Hypothetical for Cdc34) |
| Binding Site | Allosteric, cryptic pocket distant from active site[1] | Orthosteric, active site catalytic cysteine[5][6] |
| Binding Nature | Non-covalent, reversible | Covalent, irreversible[9] |
| Inhibited Step | Ubiquitin discharge from E2 to substrate[1] | Ubiquitin charging from E1 to E2[5] |
| Effect on E2~Ub Thioester | Does not block formation; stabilizes the complex[3] | Blocks formation entirely |
| Molecular Interaction | Stabilizes a protein-protein (Cdc34-Ub) interface | Forms a direct bond with the E2 enzyme |
Table 2: Quantitative Inhibitory Data
| Inhibitor | Target Enzyme | Assay Type | Value |
| This compound | hCdc34A | In Vitro Ubiquitination (SCF-mediated) | IC₅₀ = 18 ± 1 µM[3] |
| hCdc34A | TR-FRET (Cdc34A-Ub binding) | EC₅₀ = 14 ± 2 µM[3] | |
| BAY 11-7082 | Ubc13, UbcH7 | In Vitro Ubiquitination | IC₅₀ ≈ 10 µM[9] |
| NSC697923 | UBE2N (Ubc13) | Cell Viability (Neuroblastoma lines) | IC₅₀ ≈ 0.5 - 3 µM[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize these types of inhibitors.
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of the E1-E2-E3 cascade, resulting in the ubiquitination of a substrate. Inhibition is observed as a decrease in the formation of polyubiquitinated substrate.
Figure 4: General Workflow for an In Vitro Ubiquitination Assay.
Methodology:
-
Reaction Assembly: In a microcentrifuge tube on ice, combine the following components in reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂): E1 activating enzyme (e.g., 100 nM), Cdc34 (e.g., 2.5 µM), a specific E3 ligase (e.g., 1 µM), the target substrate, and ubiquitin (e.g., 100 µM).[11]
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound or a putative covalent inhibitor) at various concentrations. Include a DMSO-only control.
-
Initiation and Incubation: Initiate the reaction by adding ATP (e.g., 5 mM).[11] Incubate the mixture at 37°C for a defined period (e.g., 30-90 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples at 95°C for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the substrate protein or ubiquitin. A reduction in the high-molecular-weight smear of polyubiquitinated protein indicates inhibition.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a powerful tool for measuring protein-protein interactions in a high-throughput format. For this compound, it can measure the inhibitor-induced binding of Cdc34 to ubiquitin. For a covalent inhibitor, it could be adapted to measure the disruption of the E1-E2 interaction.
Methodology (for this compound-induced Cdc34-Ub binding):
-
Reagent Preparation: Use a fluorescently labeled ubiquitin as the acceptor (e.g., Fluorescein-Ub) and a labeled binding partner as the donor (e.g., an anti-His antibody labeled with Terbium to detect His-tagged Cdc34).[12]
-
Plate Setup: In a low-volume 384-well plate, add His-tagged Cdc34, Terbium-labeled anti-His antibody, and varying concentrations of the test compound (this compound).
-
Reaction Initiation: Add Fluorescein-labeled ubiquitin to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at two wavelengths (e.g., donor at 620 nm, acceptor at 665 nm).[13] The TR-FRET ratio (acceptor/donor) is proportional to the binding interaction. An increase in the ratio with increasing this compound concentration indicates the potentiation of the Cdc34-ubiquitin interaction.
Nuclear Magnetic Resonance (NMR) Chemical Shift Perturbation (CSP) Assay
NMR is used to map the binding interface between a protein and a ligand and to confirm direct interaction. For this compound, it was used to show that the inhibitor, Cdc34, and ubiquitin form a ternary complex.[3]
Methodology:
-
Sample Preparation: Prepare a sample of ¹⁵N-isotopically labeled protein (e.g., ¹⁵N-ubiquitin) in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a baseline 2D ¹H-¹⁵N HSQC spectrum of the labeled protein alone.[14] Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titration: Add the unlabeled binding partner(s) (e.g., Cdc34 and this compound) to the NMR tube in stepwise increments.
-
Acquire Experimental Spectra: Record a ¹H-¹⁵N HSQC spectrum after each addition.
-
Analysis: Overlay the spectra and identify the peaks that shift their position (perturbation). The residues corresponding to the shifting peaks are at or near the binding interface.[14][15] By comparing the spectra of ¹⁵N-ubiquitin + Cdc34 versus ¹⁵N-ubiquitin + Cdc34 + this compound, researchers can confirm that all three components are required to induce the maximal chemical shift.
Conclusion
This compound and covalent inhibitors represent two fundamentally different strategies for targeting the E2 enzyme Cdc34.
-
This compound employs a sophisticated allosteric mechanism, acting as a molecular glue to stabilize a non-productive enzyme-ubiquitin complex. This approach is highly specific and does not target the conserved active site cysteine, which could be an advantage in avoiding off-target reactions with other cysteine-containing proteins.
-
A covalent inhibitor , by contrast, would directly and irreversibly shut down the enzyme by modifying its catalytic core. This mechanism offers the potential for high potency and prolonged duration of action. However, the design of such an inhibitor for Cdc34 would need to ensure high specificity to avoid off-target effects, a common challenge for covalent drugs.[16]
Understanding these distinct mechanisms is paramount for drug development professionals. The allosteric approach of this compound opens new avenues for modulating enzyme function, while the covalent strategy remains a powerful, albeit challenging, method for achieving potent and durable inhibition. Future research into specific covalent Cdc34 inhibitors will be necessary to provide a direct experimental comparison.
References
- 1. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDC34 - Wikipedia [en.wikipedia.org]
- 3. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. protein-nmr.org.uk [protein-nmr.org.uk]
- 15. Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 16. deshaieslab.com [deshaieslab.com]
Safety Operating Guide
Essential Guidance for the Safe Disposal of CC0651
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended disposal procedures for CC0651, an allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme.
Core Disposal Principles
As a chlorinated organic compound, this compound requires careful disposal as chemical waste. It should not be disposed of down the drain or in regular solid waste streams. The primary route of disposal is through a licensed hazardous waste disposal company.
Quantitative Data Summary
For safe handling and disposal, key physical and chemical properties of this compound are summarized below. This information is critical for waste characterization and ensuring compatibility with other waste streams.
| Property | Value |
| Chemical Formula | C₂₀H₂₁Cl₂NO₆ |
| Molecular Weight | 442.29 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
| Storage (Solid Powder) | -20°C for 12 Months; 4°C for 6 Months |
| Storage (In Solvent) | -80°C for 6 Months; -20°C for 6 Months |
Experimental Protocols for Disposal
The disposal of this compound should be managed by trained personnel following established laboratory safety protocols. The following step-by-step procedure outlines the process for preparing this compound waste for collection.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Designated hazardous chemical waste container (clearly labeled)
-
Waste manifest or tracking form
Procedure:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes unused solid compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Containerization:
-
Solid Waste: Place solid this compound and contaminated disposable items into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and labeled waste container. If dissolved in a solvent like DMSO, the container should be appropriate for flammable liquids.
-
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: (2R,3S,4S)-5-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)-2,3-dihydroxy-4-(2-methoxyacetamido)pentanoic acid
-
The CAS number: 1319207-44-7
-
An indication of the hazards (e.g., "Toxic," "Irritant" - based on the full SDS)
-
The accumulation start date
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal service. Provide the waste manifest with all required information.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
Navigating the Safe Handling of CC0651: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the Cdc34 inhibitor CC0651, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) protocols, operational plans, and disposal procedures to minimize risk and ensure regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices based on general safety protocols for handling potent, small-molecule inhibitors in a research setting.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, which should be used at all times in the laboratory.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against splashes or airborne particles. Standard prescription glasses are not a suitable substitute. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate when handling concentrated solutions. Change gloves immediately if contaminated. |
| Body Protection | Impervious Laboratory Coat | A fully fastened lab coat made of a fluid-resistant material should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. If weighing or handling the solid form where dust may be generated, a NIOSH-approved N95 or higher-rated respirator is recommended. For handling solutions, a fume hood is the primary engineering control. |
Procedural Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, from initial preparation to final disposal, the following workflow should be implemented. This process is designed to minimize exposure and prevent contamination.
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling this compound, ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid form of this compound, perform this task in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be segregated into a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Solid Waste: Solid this compound and any contaminated solids should be placed in a labeled hazardous solid waste container.
-
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol (B145695) or acetone, depending on solubility and compatibility) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for detailed procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
